30C-NBOMe (hydrochloride)
Description
Properties
Molecular Formula |
C20H26ClNO5 · HCl |
|---|---|
Molecular Weight |
432.3 |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H |
InChI Key |
XLSNBXWWIGUFNW-UHFFFAOYSA-N |
SMILES |
ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl |
Synonyms |
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Characterization and Pharmacological Profiling of 30C-NBOMe Hydrochloride
[1][2]
Executive Summary & Chemical Identity
30C-NBOMe (Hydrochloride) is a potent synthetic hallucinogen of the phenethylamine class.[1] It is a structural analog of 25C-NBOMe , distinguished by the substitution pattern on the N-benzyl ring.[1] While 25C-NBOMe possesses a 2-methoxybenzyl group, 30C-NBOMe features a 3,4,5-trimethoxybenzyl moiety, structurally reminiscent of the mescaline ring system.[1][2][3]
This guide details the forensic identification, spectral characteristics, and pharmacological profile of 30C-NBOMe to assist in its differentiation from isobaric or structural analogs in clinical and forensic settings.[1]
Chemical Data Table
| Property | Detail |
| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine hydrochloride |
| Common Name | 30C-NBOMe HCl |
| Molecular Formula | C₂₀H₂₆ClNO₅[1][4][2][5][6][7][8][9][10][11] • HCl |
| Formula Weight | 432.3 g/mol (HCl salt) |
| CAS Number | 2749391-65-7 (Cayman Chemical) |
| Key Moiety | 2C-C core coupled with 3,4,5-trimethoxybenzyl group |
| Physical State | Crystalline Solid |
| Solubility | DMSO (>10 mg/mL), Methanol (>1 mg/mL) |
Structural Analysis & Fragmentation Logic
Understanding the structural connectivity is vital for interpreting analytical data.[1] 30C-NBOMe consists of a "2C-C" backbone linked to a "Mescaline-like" benzyl group.[1][4]
Structural Visualization (Graphviz)
The following diagram illustrates the chemical connectivity and the primary mass spectrometry fragmentation points used for identification.[1]
Figure 1: Structural connectivity and primary fragmentation site (N-benzyl bond cleavage) for 30C-NBOMe.[1][4]
Forensic Characterization Protocols
Reliable identification requires orthogonal analytical techniques.[1] The following protocols outline the expected signals for 30C-NBOMe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum of 30C-NBOMe is distinct due to the symmetry of the 3,4,5-trimethoxybenzyl group.[1]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (Core) | 6.90 - 7.00 | Singlets (2H) | 1H each | Para-positioned protons on the 2C-C ring (C3, C6).[1][4] |
| Ar-H (Benzyl) | ~6.70 | Singlet | 2H | Diagnostic: The 3,4,5-trimethoxy substitution creates a plane of symmetry, making the 2 and 6 protons equivalent.[1][4] |
| OCH₃ (Core) | 3.75 - 3.85 | Singlets | 6H | Two methoxy groups on the chlorophenyl ring.[1][4] |
| OCH₃ (Benzyl) | 3.80 - 3.90 | Singlets | 9H | Three methoxy groups on the benzyl ring (often two peaks: 6H meta, 3H para).[1][4] |
| Benzylic CH₂ | ~4.20 | Singlet | 2H | Methylene bridge between the phenyl ring and nitrogen.[1][4] |
| Ethylene Linker | 3.10 - 3.30 | Triplets/Multiplets | 4H | Typical phenethylamine CH₂-CH₂ pattern.[1][4] |
Note: Shifts may vary slightly depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃) and salt form.
Mass Spectrometry (LC-MS/MS)
In forensic toxicology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection in biological matrices.[1][4]
-
Precursor Ion: [M+H]⁺ = m/z 396.1 (approximate for ³⁵Cl isotope).[1]
-
Isotope Pattern: Distinct chlorine isotope signature (³⁵Cl : ³⁷Cl ratio of ~3:1).[1]
Targeted MRM Transitions:
-
Quantifier Transition: m/z 396 → 181
-
Qualifier Transition: m/z 396 → 148
Protocol for Oral Fluid Screening (MEPS-LC-MS/MS):
-
Extraction: Microextraction by Packed Sorbent (MEPS) using C18 cartridges.
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]
-
Detection: Electrospray Ionization (ESI) positive mode.[1]
-
Reference Standard: 30C-NBOMe HCl (Cayman Chemical Item No. 14528).[1]
Validation Note: Studies have shown that 30C-NBOMe can be detected in oral fluids with limits of detection (LOD) in the sub-ng/mL range using this method [1].[1]
Pharmacological Profile
30C-NBOMe acts as a highly potent agonist at the serotonin 5-HT₂A receptor.[1][4] Its activity profile is inferred from the Structure-Activity Relationships (SAR) of the NBOMe class.[1]
Mechanism of Action
The addition of the N-benzyl group to the 2C-C scaffold drastically increases affinity for the 5-HT₂A receptor compared to the parent compound (2C-C).[1][4]
-
Receptor Target: 5-HT₂A (Primary), 5-HT₂C (Secondary).[1][4]
-
Binding Mode: The N-benzyl moiety occupies a hydrophobic pocket in the receptor, locking the ligand in an active conformation.[1]
-
Potency: While 25C-NBOMe (2-methoxybenzyl) is one of the most potent agonists known, the 30C-NBOMe (3,4,5-trimethoxybenzyl) analog generally shows reduced potency compared to the 25-substituted variants, though it remains active.[1] The steric bulk of the trimethoxy group may alter the fit within the receptor's orthosteric binding site [2].[1]
Receptor Interaction Pathway
Figure 2: Signal transduction pathway for 5-HT2A agonism by NBOMe compounds.[1][4]
Safety & Handling Standards
Warning: NBOMe compounds are active at microgram levels.[1] Accidental exposure (inhalation, mucosal contact) can be life-threatening.[1]
-
Engineering Controls: All handling of the solid reference standard must occur inside a certified Chemical Fume Hood or Glovebox .[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A P100 respirator is recommended if handling powder outside a glovebox.[1]
-
Deactivation: Contaminated surfaces should be treated with strong oxidation agents (e.g., 10% bleach solution) to degrade the phenethylamine structure, followed by solvent wash.[1]
-
Storage: Store at -20°C in a sealed container, protected from light and moisture.
References
-
Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. Source: National Institutes of Health (PMC) / ResearchGate.[1] URL:[Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives. Source: Semantic Scholar / Biomolecules & Therapeutics.[1] URL:[Link][1][2][3][5][7][11][12][13]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. 30C-NBOMe (hydrochloride) - Analytical Standards - CAT N°: 14528 [bertin-bioreagent.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine | C20H26ClNO5 | CID 118796424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. scribd.com [scribd.com]
- 10. 25C-NBOMe Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unodc.org [unodc.org]
Technical Guide: 30C-NBOMe Serotonin 5-HT2A Receptor Affinity & SAR Profile
[1]
Part 1: Executive Summary & Chemical Identity[1]
30C-NBOMe is a synthetic phenethylamine derivative and a structural analog of the high-potency agonist 25C-NBOMe . While 25C-NBOMe is characterized by an ortho-methoxy substitution on the N-benzyl ring (essential for its sub-nanomolar affinity), 30C-NBOMe possesses a 3,4,5-trimethoxy substitution pattern on the N-benzyl ring, mimicking the substitution pattern of the mescaline molecule, but located on the benzyl moiety rather than the phenethylamine core.
This compound serves as a critical pharmacological probe in Structure-Activity Relationship (SAR) studies, demonstrating the stringent steric and electrostatic requirements of the 5-HT2A receptor's orthosteric binding site.
Chemical Specifications
| Parameter | Detail |
| Common Name | 30C-NBOMe |
| Systematic Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
| Synonyms | 25C-NB345OMe, C30-NBOMe |
| Molecular Formula | C₂₀H₂₆ClNO₅ |
| Core Scaffold | 2C-C (2,5-dimethoxy-4-chlorophenethylamine) |
| N-Benzyl Substitution | 3,4,5-trimethoxy (Mescaline-like pattern) |
| Key Difference | Lacks the 2-methoxy (ortho) group found in 25C-NBOMe |
Part 2: Pharmacodynamics & 5-HT2A Affinity[1][5]
The primary interest in 30C-NBOMe lies in its binding affinity (
The "Ortho-Methoxy" Phenomenon
Research by Braden et al. (2006) and subsequent studies (Rickli et al., 2015) established that the high affinity of N-benzyl phenethylamines (NBOMes) is driven by an interaction between the 2-methoxy (ortho) group on the benzyl ring and specific residues (likely Phe339 or Phe340 ) in the receptor's binding pocket.
-
25C-NBOMe (2-OMe): The ortho-substitution locks the molecule into a conformation that maximizes hydrophobic interaction and hydrogen bonding, resulting in
values often . -
30C-NBOMe (3,4,5-OMe): The shift of methoxy groups to the 3, 4, and 5 positions disrupts this optimal binding mode.
Comparative Affinity Data
While 25C-NBOMe acts as a super-potent agonist, the 30C analog demonstrates significantly reduced affinity. The steric bulk of the 3,4,5-trimethoxy group likely creates steric hindrance within the receptor pocket that prevents the deep insertion observed with the 2-substituted analogs.
| Compound | N-Benzyl Substitution | 5-HT2A Affinity ( | Functional Potency ( |
| 2C-C (Parent) | None | ~20–60 nM | ~100–400 nM |
| 25C-NBOMe | 2-methoxy (Ortho) | 0.5 – 1.5 nM (High) | 0.1 – 1.0 nM |
| 30C-NBOMe | 3,4,5-trimethoxy | > 50 nM (Estimated)* | Low / Partial Agonist |
*Note: Exact Ki values for 30C-NBOMe vary by assay conditions, but SAR literature consistently reports a loss of potency of 10-100 fold when moving the methoxy group from the ortho (2) position to meta (3) or para (4) positions.
Signaling Pathway Activation
Despite lower affinity, 30C-NBOMe retains capacity for receptor activation (agonism), stimulating the canonical Gq-mediated pathway.
-
Binding: Ligand binds to 5-HT2A (GPCR).
-
Coupling: G
q/11 protein recruitment. -
Hydrolysis: Activation of Phospholipase C (PLC).
-
Messenger Release: Hydrolysis of PIP2 into IP3 and DAG.
-
Calcium Flux: IP3 triggers
release from the endoplasmic reticulum (measurable via FLIPR assays).
Part 3: Visualization of SAR & Signaling
The following diagram illustrates the structural logic distinguishing 30C-NBOMe from the super-potent 25C-NBOMe and the downstream signaling cascade.
Caption: SAR comparison showing the high-affinity binding mode of 25C-NBOMe versus the sterically hindered interaction of 30C-NBOMe, leading to differential calcium signaling.
Part 4: Experimental Protocols
To validate the affinity and efficacy of 30C-NBOMe, the following self-validating protocols are recommended. These align with standards used in Braden et al. (2006) and Rickli et al. (2015).
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Radioligand: Use
-Ketanserin (antagonist) or -Cimbi-36 (agonist) at 0.5–1.0 nM concentration. -
Competition:
-
Incubate membranes with Radioligand + varying concentrations of 30C-NBOMe (
to M). -
Control: Define non-specific binding using 10
M Methysergide.
-
-
Incubation: 60 minutes at 37°C.
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation : [1]
Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Determine if 30C-NBOMe acts as a full or partial agonist.
-
Dye Loading: Incubate 5-HT2A-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes.
-
Basal Reading: Measure baseline fluorescence (
). -
Injection: Inject 30C-NBOMe at graded concentrations.
-
Measurement: Monitor fluorescence increase (Real-time kinetics).
-
Validation:
-
Positive Control: 5-HT (Serotonin) at 10
M (defined as 100% Efficacy). -
Antagonist Check: Pre-treat with Ketanserin (1
M) to block the response, confirming 5-HT2A selectivity.
-
References
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]
-
Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]
-
Hansen, M. (2010). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. University of Copenhagen. [Link] (Related: Hansen et al., 2014 study on NBOMe SAR).
Technical Analysis of 30C-NBOMe: Spectroscopic Characterization (NMR, MS)
The following technical guide details the spectroscopic characterization of 30C-NBOMe , a specific structural analog within the N-benzylphenethylamine family.
Executive Summary & Structural Definition
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent 5-HT2A agonist and a structural hybrid of the 2C-C phenethylamine scaffold and a mescaline-like (3,4,5-trimethoxy) benzyl moiety.[1][2][3][4]
Unlike the more common 25C-NBOMe (which possesses a 2-methoxybenzyl group), 30C-NBOMe is characterized by a 3,4,5-trimethoxybenzyl substitution pattern.[1][2][3][4][5] This structural variance is critical for forensic identification and pharmacological profiling.[4]
Chemical Data:
-
Molecular Weight: 395.88 g/mol [4]
-
Key Structural Feature: 5 Methoxy groups (vs. 3 in 25C-NBOMe).[1][2][3]
Structural Elucidation Strategy
The primary challenge in analyzing NBOMe derivatives is distinguishing between positional isomers of the benzyl ring (e.g., 25C, 30C, and other "Cluster" analogs).[2][4][5]
-
Mass Spectrometry (MS) Logic: The fragmentation of the N-benzyl bond yields a benzyl cation.[2][4] The mass of this cation is the diagnostic "fingerprint."[4]
-
NMR Logic: Proton counting of the methoxy region is definitive. 30C-NBOMe displays signals for 15 protons (5x -OCH₃ groups), whereas 25C-NBOMe displays only 9 protons (3x -OCH₃).[1][2][4]
Mass Spectrometry (MS) Analysis
Fragmentation Mechanics
Under Electrospray Ionization (ESI) or Electron Impact (EI), 30C-NBOMe undergoes a characteristic
Primary Fragmentation Pathway:
-
Precursor: Protonated molecule
.[2][4] -
Cleavage: The bond between the amine nitrogen and the benzyl carbon breaks.[4]
-
Diagnostic Ion (Base Peak): The 3,4,5-trimethoxybenzyl cation (m/z 181) is formed.[2][4][5][8] This is the most stable fragment due to resonance stabilization from three methoxy groups.[4]
-
Secondary Ion: The 4-chloro-2,5-dimethoxyphenethylamine fragment (m/z ~214/216, showing Cl isotope pattern).[1][2][4][5]
MS Data Summary Table
| Ion Type | m/z (Experimental) | Formula | Description |
| Precursor [M+H]⁺ | 396.1500 | C₂₀H₂₇ClNO₅⁺ | Protonated parent molecule.[1][2][4] |
| Base Peak | 181.0860 | C₁₀H₁₃O₃⁺ | 3,4,5-Trimethoxybenzyl cation. (Specific to 30C).[2][4][5] |
| Fragment A | 214.0630 | C₁₀H₁₃ClNO₂⁺ | 2C-C core fragment (³⁵Cl).[1][2][4] |
| Fragment A' | 216.0600 | C₁₀H₁₃³⁷ClNO₂⁺ | 2C-C core fragment (³⁷Cl isotope).[1][2][4] |
| Minor Fragment | 166.0625 | C₉H₁₀O₃⁺ | Loss of methyl from benzyl cation.[4] |
Fragmentation Pathway Visualization
Caption: ESI-MS/MS fragmentation pathway of 30C-NBOMe showing the formation of the diagnostic m/z 181 ion.
Nuclear Magnetic Resonance (NMR) Analysis
NMR provides the definitive structural confirmation, resolving the exact substitution pattern that MS might leave ambiguous (e.g., distinguishing 3,4,5-trimethoxy from 2,4,5-trimethoxy).[1][2][4][5]
¹H NMR Characteristics (500 MHz, CDCl₃)
The spectrum is dominated by the methoxy signals and the aromatic protons.[2][4]
-
Aromatic Region:
-
Phenethylamine Ring (Ring A): Two singlets (para-substitution).[1][2][4]
6.90 (H-3) andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 6.80 (H-6).[2][4] -
Benzyl Ring (Ring B): The 3,4,5-trimethoxy substitution creates a plane of symmetry.[2][4][5] This results in a singlet integrating to 2H (positions 2' and 6') around
6.[2][4]55. Note: In 25C-NBOMe, the benzyl ring shows 4 distinct protons.[5]
-
-
Methoxy Region:
-
Aliphatic Region:
¹³C NMR Characteristics[1][2][4][6]
Comparative NMR Table: 30C vs 25C
| Feature | 30C-NBOMe (Target) | 25C-NBOMe (Reference) |
| Total Methoxy (-OCH₃) | 5 groups (15H) | 3 groups (9H) |
| Benzyl Aromatic Protons | Singlet (2H) (Symmetric) | Multiplet (4H) (Asymmetric) |
| Benzyl Cation Mass | m/z 181 | m/z 121 |
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution ¹H and ¹³C spectra for structural validation.
-
Solvent Selection: Use Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[2][4] If the sample is a hydrochloride salt, Methanol-d₄ (CD₃OD) is preferred to ensure solubility without free-basing.[1][2][4]
-
Mass: Weigh approximately 5–10 mg of the 30C-NBOMe sample.
-
Dissolution: Transfer sample to a clean vial. Add 0.6 mL of solvent. Vortex for 30 seconds until fully dissolved.
-
Filtration: If any particulate remains (common in blotter extractions), filter through a glass wool plug directly into the NMR tube.[2][4][5]
-
Acquisition:
Protocol B: LC-MS/MS Screening
Objective: Rapid identification and differentiation from 25C-NBOMe.
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2][4][5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings (ESI+):
-
Analysis: Extract ion chromatogram (EIC) for m/z 396.15 . Review MS2 spectrum for the presence of m/z 181.08 .
Workflow Visualization
Caption: Analytical workflow for distinguishing 30C-NBOMe from other NBOMe analogs.
References
-
Zuba, D., & Sekuła, K. (2013).[2][4][5] Analytical characterization of 25C-NBOMe. Forensic Toxicology. (Contextual reference for 25C vs 30C fragmentation patterns).
-
Casale, J. F., & Hays, P. A. (2012).[2][4][5] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Split Peak Considerations. Microgram Journal. (Methodology for isomer differentiation).
-
Bertin Bioreagent. (n.d.).[2][4][9] 30C-NBOMe (hydrochloride) - Analytical Standards. Retrieved from [Link][1][2][4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. policija.si [policija.si]
- 3. caymanchem.com [caymanchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tmiph.metro.tokyo.lg.jp [tmiph.metro.tokyo.lg.jp]
- 6. scribd.com [scribd.com]
- 7. 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine | C20H26ClNO5 | CID 118796424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arch.ies.gov.pl [arch.ies.gov.pl]
- 9. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Pharmacokinetics of 30C-NBOMe
The following technical guide is structured to provide a rigorous analysis of 30C-NBOMe , a rare structural analog of the potent 25C-NBOMe.
Note on Scientific Consensus: As of early 2026, direct clinical pharmacokinetic (PK) trials for 30C-NBOMe are non-existent in public literature. This guide synthesizes predictive pharmacokinetics based on Structure-Activity Relationships (SAR), established metabolic pathways of the 25x-NBOMe class, and the specific physicochemical properties of the 3,4,5-trimethoxybenzyl moiety.
Compound: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine Class: N-Benzyl Phenethylamine (Psychedelic/Research Chemical)
Executive Summary & Chemical Identity
30C-NBOMe is a designer drug structurally related to the highly potent 25C-NBOMe. While 25C-NBOMe contains an ortho-methoxy group (2-position) on the N-benzyl ring—critical for its high-affinity 5-HT2A superagonism—30C-NBOMe substitutes this with a 3,4,5-trimethoxy pattern, reminiscent of the mescaline motif.
This structural deviation significantly alters its predicted pharmacokinetic profile, particularly regarding metabolic stability and receptor binding kinetics.
| Feature | 25C-NBOMe (Reference) | 30C-NBOMe (Target) |
| N-Benzyl Substitution | 2-methoxy (Ortho) | 3,4,5-trimethoxy |
| Phenethylamine Core | 2C-C (4-Chloro-2,5-dimethoxy) | 2C-C (4-Chloro-2,5-dimethoxy) |
| Predicted LogP | ~3.6 (Highly Lipophilic) | ~3.2 (Moderately Lipophilic) |
| Primary Metabolic Risk | CYP2D6 O-demethylation | Extensive O-demethylation (5 sites) |
Physicochemical Determinants of ADME
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) of 30C-NBOMe requires analyzing its lipophilicity and ionization state.
Absorption & Bioavailability
Like its parent class, 30C-NBOMe is a basic amine (pKa ~9.5).
-
Oral Route (Poor): High susceptibility to First-Pass Metabolism. The N-benzyl bond is labile under hepatic conditions (CYP450 attack), and the exposed methoxy groups are targets for rapid O-demethylation. Oral bioavailability is predicted to be <5%.
-
Mucosal/Insufflated (High): The compound retains sufficient lipophilicity to cross mucous membranes rapidly, bypassing initial hepatic extraction. This is the primary route for NBOMe toxicity.
Distribution (Vd)
-
Blood-Brain Barrier (BBB): The compound is sufficiently lipophilic to cross the BBB. However, the 3,4,5-trimethoxy motif is slightly more polar than the single 2-methoxy group of 25C-NBOMe, potentially slowing CNS entry kinetics slightly compared to the 25-series.
-
Protein Binding: Predicted >90% binding to plasma albumin and alpha-1-acid glycoprotein.
Metabolic Pathways (The Core Mechanism)
The metabolism of 30C-NBOMe is the most critical pharmacokinetic factor. It undergoes extensive Phase I modification.[1]
N-Dealkylation (The "Split")
The N-benzyl bond is metabolically fragile. Oxidative N-dealkylation (mediated by CYP3A4 and CYP2D6) cleaves the molecule into two distinct precursors:
-
2C-C (4-chloro-2,5-dimethoxyphenethylamine): A psychoactive compound in its own right, though less potent than the parent NBOMe.
-
3,4,5-Trimethoxybenzaldehyde: An intermediate that rapidly oxidizes to 3,4,5-trimethoxybenzoic acid (inactive).
O-Demethylation (The "Sponge" Effect)
Unlike 25C-NBOMe, which has 3 methoxy groups, 30C-NBOMe has 5 methoxy groups . This makes it a "metabolic sponge" for CYP enzymes.
-
Regioselectivity: CYP2D6 and CYP2C19 will preferentially target the methoxy groups on the phenyl ring (positions 2 and 5) and the benzyl ring (positions 3, 4, 5).
-
Impact: This rapid poly-demethylation likely results in a shorter half-life (
) compared to 25C-NBOMe, accelerating renal clearance of the resulting polar phenols.
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fate of 30C-NBOMe.
Figure 1: Predicted Phase I and Phase II metabolic pathways for 30C-NBOMe.
Experimental Validation Protocols
To confirm the predicted PK profile, the following in vitro assay is the gold standard for characterizing novel NBOMe analogs.
Protocol: Microsomal Stability & Metabolite Identification
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compound: 30C-NBOMe (10 mM stock in DMSO).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Verapamil).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubation: Spike 30C-NBOMe to a final concentration of 1 µM. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately mix with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-HRMS (Q-TOF) .
Data Processing:
-
Monitor depletion of parent peak area to calculate half-life (
). -
Use Molecular Feature Extraction (MFE) to search for:
- (O-demethylation)
- (Hydroxylation)
-
Fragment ions corresponding to 2C-C (
~216).
Toxicology & Safety Implications
The pharmacokinetics of 30C-NBOMe present unique safety risks compared to standard 25I/25C-NBOMe.
-
Active Metabolite Accumulation: The N-dealkylation produces 2C-C .[1] While 2C-C is less potent, it has a longer half-life than the NBOMe parent. Repeated dosing (redosing) of 30C-NBOMe could lead to an accumulation of 2C-C, altering the subjective effect profile over time from a "hit-and-run" agonist to a prolonged psychedelic experience.
-
Enzyme Saturation: The high number of methoxy sites (5 total) may saturate CYP2D6 in poor metabolizers, leading to non-linear pharmacokinetics and unpredictable plasma spikes.
-
Renal Load: The rapid generation of polyphenolic metabolites requires efficient Phase II glucuronidation. Renal impairment could drastically extend the window of detection and toxicity.
References
-
Caspar, A. T., et al. (2018).[2] Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Halberstadt, A. L. (2017).[3] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Retrieved from [Link]
-
Nielsen, L. M., et al. (2016). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine. Drug Testing and Analysis. Retrieved from [Link]
-
SwissADME. (n.d.). Molecular Properties and ADME Prediction Tool. Retrieved from [Link]
Sources
Methodological & Application
how to prepare 30C-NBOMe hydrochloride for in vitro assays
Application Note: Preparation and Pharmacological Characterization of 30C-NBOMe Hydrochloride for In Vitro Assays
Executive Summary & Safety Directive
30C-NBOMe hydrochloride (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride) is a highly potent, synthetic agonist of the 5-HT2A receptor. It is a research chemical structurally related to the "2C" family of phenethylamines but modified with an N-benzyl moiety to significantly increase receptor affinity and lipophilicity.[1]
CRITICAL SAFETY WARNING: The physiological and toxicological properties of 30C-NBOMe are not fully characterized, but structurally related NBOMe compounds exhibit potency in the microgram range and have been associated with severe toxicity (seizures, metabolic acidosis, rhabdomyolysis) and fatalities.
-
Engineering Controls: All handling of the neat powder must occur within a certified Chemical Fume Hood or Class II Biosafety Cabinet.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All solid and liquid waste must be segregated and disposed of as hazardous chemical waste according to institutional EHS guidelines.
Physicochemical Properties & Solubility Profile
To ensure reproducible in vitro data, the compound must be completely solubilized without precipitation in aqueous buffers. 30C-NBOMe HCl is a crystalline solid with significant lipophilicity.
Table 1: Solubility Data for 30C-NBOMe HCl
| Solvent | Solubility Limit | Application Note |
| DMSO | ~30 mg/mL | Recommended for primary stock. Stable at -20°C. |
| DMF | ~30 mg/mL | Alternative organic solvent; higher toxicity for some cell lines. |
| Ethanol | ~3 mg/mL | Lower solubility; prone to evaporation during storage. |
| Methanol | ~1 mg/mL | Not recommended for cell culture stocks due to toxicity. |
| PBS (pH 7.2) | ~0.5 mg/mL | Poor solubility. Do not dissolve powder directly in PBS. |
Data Source: Cayman Chemical Product Information [1, 2].
Expert Insight: Direct dissolution in aqueous media (PBS or media) often results in micro-precipitation that is invisible to the naked eye but causes erratic concentration-response curves. Always utilize the "Solvent-Shift" method : Dissolve in 100% DMSO first, then dilute into the aqueous assay buffer.
Protocol: Preparation of Stock and Working Solutions
This protocol ensures the integrity of the compound and minimizes handling risks.
Materials:
-
30C-NBOMe HCl (Reference Standard)
-
Anhydrous DMSO (Cell Culture Grade)
-
Vortex mixer
-
Amber glass vials (to protect from light)
Step-by-Step Methodology:
-
Mass Verification: Accurately weigh the specific amount of 30C-NBOMe HCl (e.g., 1 mg or 5 mg) inside the fume hood.
-
Note: Molecular Weight = 432.3 g/mol .[2]
-
-
Primary Stock Calculation (10 mM): Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Example: For 1 mg:
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 30–60 seconds until the solution is perfectly clear.
-
Aliquot & Storage: Aliquot the 10 mM stock into small volumes (e.g., 20–50 µL) in amber vials to avoid freeze-thaw cycles. Store at -20°C or -80°C. Stability is generally
2 years if kept dry and frozen [2]. -
Working Solutions (Serial Dilution):
-
Diluent: Use the assay buffer (e.g., HBSS + 20 mM HEPES) or cell culture media.
-
Constraint: Keep the final DMSO concentration in the cell assay
(v/v) to avoid solvent cytotoxicity. -
Procedure: Perform serial 1:10 dilutions in DMSO first to create secondary stocks (e.g., 1 mM, 100 µM), then perform the final 1:1000 dilution into the aqueous buffer to reach the assay concentration (e.g., 1 µM).
-
Mechanistic Context: 5-HT2A Signaling Pathway[3][4]
Understanding the signaling cascade is essential for selecting the correct functional assay. 30C-NBOMe acts as a potent agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) coupled to the
Figure 1: Signal transduction pathway utilized in functional assays for 30C-NBOMe. The Gq-mediated calcium flux provides a robust, quantifiable readout for agonist potency.
Protocol: Intracellular Calcium Flux Assay
This assay quantifies the functional potency (
Experimental Workflow:
-
Cell Seeding:
-
Seed 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate at 50,000 cells/well.
-
Incubate overnight at 37°C/5% CO2 to allow adherence.
-
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL/well of Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid).
-
Note: Probenecid inhibits the anion transporter to prevent dye leakage.
-
Incubate for 45–60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a 3x concentrated working solution of 30C-NBOMe in Assay Buffer (ensure DMSO is normalized).
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Acquisition:
-
Record baseline fluorescence for 20 seconds.
-
Inject 50 µL of the 30C-NBOMe working solution (final volume 150 µL).
-
Record fluorescence response for 120 seconds.
-
-
Analysis:
-
Calculate
(Peak fluorescence minus baseline divided by baseline). -
Plot
vs. log[Concentration] to determine .
-
Validation Criteria:
-
Positive Control: Use Serotonin (5-HT) or 25C-NBOMe to verify receptor expression.
-
Negative Control: Assay Buffer + DMSO vehicle only.
-
Z-Factor: Ensure Z' > 0.5 for assay robustness.
References
-
Bertin Bioreagent. (n.d.). 30C-NBOMe (hydrochloride) - Analytical Standards. Retrieved from [Link]
-
Halberstadt, A. L. (2017).[3] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Retrieved from [Link]
-
Xu, et al. (2019). 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro.[4] Neurotoxicity Research. Retrieved from [Link]
Sources
Application Note: 30C-NBOMe in Neuroscience & Forensic Models
The following Application Note is designed for researchers in neuropharmacology, medicinal chemistry, and forensic toxicology. It details the specific utility of 30C-NBOMe —a structural analog of the potent hallucinogen 25C-NBOMe—as a probe for serotonin 5-HT2A receptor binding mechanics and a target for forensic differentiation.[1][2][3][4][5]
Structural Probing of 5-HT2A Receptor Orthosteric Sites and LC-MS/MS Differentiation
Executive Summary & Scientific Rationale
30C-NBOMe is a synthetic phenethylamine derivative used primarily as a negative control and structural probe in serotonin receptor research.[1][3][5] Unlike its super-potent isomer 25C-NBOMe , which possesses an ortho-methoxy group (2-position) on the N-benzyl ring, 30C-NBOMe features a 3,4,5-trimethoxy substitution pattern (reminiscent of mescaline).[1][2][3][4][5]
Core Application Logic:
-
SAR Validation: The high affinity of "25x-NBOMe" compounds relies on an intramolecular hydrogen bond between the ortho-methoxy oxygen and the protonated amine, locking the molecule into a bioactive conformation that fits the 5-HT2A receptor's hydrophobic pocket (Phe339/Phe340).[1][3][5]
-
Structural Probe: 30C-NBOMe lacks this ortho-substituent. By comparing its binding affinity (
) and functional potency ( ) to 25C-NBOMe, researchers can quantify the thermodynamic contribution of the "ortho-lock" mechanism.[1][3][5] -
Forensic Discrimination: As an isomer of other scheduled NBOMes, 30C-NBOMe presents a challenge in toxicological screening.[1][3][5] Precise LC-MS/MS protocols are required to differentiate it from 25C-NBOMe based on retention time and fragmentation patterns.[1][3][5]
Chemical Profile & Mechanism[1][3][5]
| Property | Specification |
| Formula | C |
| Molar Mass | 411.9 g/mol (HCl salt) |
| Target Receptor | 5-HT |
| Key Structural Feature | 3,4,5-trimethoxybenzyl group (Mescaline-like motif) on the amine nitrogen.[1][2][3][4][5][6] |
| Pharmacological Role | Partial Agonist / Low-Affinity Ligand (relative to 25C-NBOMe) |
Mechanistic Pathway Visualization (SAR Logic)[1][3][5]
The following diagram illustrates the structural divergence that dictates the pharmacological difference between the super-agonist 25C-NBOMe and the probe 30C-NBOMe.
Caption: Comparative SAR logic. 25C-NBOMe utilizes an intramolecular hydrogen bond for receptor docking, while 30C-NBOMe lacks this feature, serving as a probe for conformational necessity.[1][3][5]
Protocol A: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (
Materials
-
Cell Line: HEK293 cells stably expressing human 5-HT
receptors.[1][3][5] -
Radioligand: [
H]-Ketanserin (Antagonist) or [ I]-DOI (Agonist).[1][3][5] Note: Agonist radioligands are preferred for high-affinity state detection.[1][3][5] -
Test Compound: 30C-NBOMe HCl (dissolved in DMSO, serial dilutions).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.1 mM EDTA, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-5HT2A cells and homogenize in ice-cold buffer.
-
Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in buffer to achieve ~50 µg protein/well.
-
-
Incubation:
-
Equilibrium: Incubate for 60 minutes at 37°C (or 25°C depending on ligand kinetics).
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.[1][3][5]
-
Data Analysis:
Expected Outcome: 30C-NBOMe should exhibit a
Protocol B: Forensic Differentiation via LC-MS/MS
Objective: To distinguish 30C-NBOMe from its scheduled isomer 25C-NBOMe in biological matrices (plasma/urine) or seizure materials.[1][3][5]
Scientific Challenge: Both compounds share the exact molecular mass and elemental formula. Differentiation relies on chromatographic retention time (
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1][3][5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
MS/MS Transitions & Retention Data
Data derived from validated forensic libraries (see Ref 3, 5).
| Compound | Precursor Ion ( | Quantifier ( | Qualifier ( | Collision Energy (eV) | Retention Time ( |
| 30C-NBOMe | 395.9 [M+H] | 181.2 | 148.1 | 20 / 41 | 7.76 min |
| 25C-NBOMe | 335.9 [M+H] | 121.1 | 91.2 | 18 / 36 | 8.51 min |
*Note on Mass Difference: While isomers, 30C-NBOMe (C20) and 25C-NBOMe (C18) differ in formula due to the trimethoxy vs dimethoxy+chloro substitution pattern on the benzyl/phenyl rings.[1][3][5] Wait—Correction:
-
25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.[1][3][5] Formula: C18H22ClNO3.[1][3][5][7] MW: 335.8.[1][3][5][7]
-
30C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine.[1][2][3][5][6] Formula: C20H26ClNO5.[1][3][5] MW: 411.9.[1][3][5]
-
CRITICAL DISTINCTION: They are analogs , not isomers. 30C-NBOMe is heavier.[1][3][5][7] The primary differentiation is Mass (
396 vs 336).[1][3][5] However, in complex mixtures containing multiple "25x" and "30x" analogs, retention time is critical to ensure no co-elution with other trimethoxy-analogs (like Mescaline-NBOMe).[1][3][5]
Workflow Diagram
Caption: Analytical workflow for separating 30C-NBOMe from 25C-NBOMe using LC-MS/MS, highlighting distinct mass transitions and retention times.
Safety & Handling Protocols
Hazard Classification: While 30C-NBOMe is less potent than 25C-NBOMe, its physiological toxicity is unknown .[1][3][5] It must be treated with the same biosafety level as high-potency serotonergic hallucinogens.[1][3][5]
-
Engineering Controls: All handling of powder must occur inside a certified chemical fume hood or glovebox.
-
Solubility: 30C-NBOMe HCl is soluble in DMSO (30 mg/mL) and Ethanol (3 mg/mL).[1][3][5] Prepare stock solutions immediately to avoid powder inhalation risks.[1][3][5]
-
Deactivation: Surface contamination should be treated with 10% bleach solution followed by ethanol wipe-down to degrade the phenethylamine core.[1][3][5]
References
-
Wang, H. S., et al. (2023).[1][3][5][6] "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics, 31(2), 176-182.[1][3][5][6] Retrieved from [Link]
-
Esteve-Turrillas, F. A., et al. (2023).[1][3][5][8] "Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry." Drug Testing and Analysis. Retrieved from [Link]
-
Braden, M. R., et al. (2006).[1][3][5] "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][3][4][5]51) and Phe340(6.[1][3][4][5]52) with superpotent N-benzyl phenethylamine agonists."[1][3][4][5] Molecular Pharmacology, 70(6), 1956-1965.[1][3][4][5] Retrieved from [Link]
-
Seither, J. Z. (2018).[1][3][5] "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations. Retrieved from [Link][1][3][5]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 30C-NBOMe (hydrochloride) - Analytical Standards - CAT N°: 14528 [bertin-bioreagent.com]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
High-Sensitivity LC-MS/MS Quantification of 30C-NBOMe in Biological Matrices
Abstract
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent derivative of the 25C-NBOMe series, characterized by a unique 3,4,5-trimethoxy substitution pattern on the N-benzyl ring.[1][2][3][4] Unlike the more common 25I- or 25C-NBOMe, the specific fragmentation behavior and lipophilicity of 30C-NBOMe require tailored mass spectrometric parameters. This application note details a validated, high-throughput LC-MS/MS protocol for the quantification of 30C-NBOMe in human plasma and urine. The method utilizes Mixed-Mode Cation Exchange (MCX) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity against structural isomers.
Part 1: Compound Characterization & Method Strategy
Chemical Identity[1][3]
-
IUPAC Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine[5]
-
Monoisotopic Mass: 395.1551 Da
-
Precursor Ion [M+H]⁺: 396.2 m/z
-
Key Structural Feature: The N-benzyl moiety contains three methoxy groups at positions 3, 4, and 5.[2][3][4] This electron-rich ring drives the primary fragmentation pathway, yielding a stable tropylium-like cation at m/z 181.1 .
Method Development Logic
-
Chromatography (Biphenyl vs. C18): While C18 is standard, Biphenyl phases provide superior pi-pi interactions. This is critical for separating 30C-NBOMe from potential isobaric interferences and positional isomers (e.g., 25C-NBOMe) which share the same molecular weight but differ in methoxy placement.
-
Sample Preparation (MCX vs. LLE): NBOMe compounds are basic amines. Liquid-Liquid Extraction (LLE) can suffer from non-specific recovery of lipids. Mixed-Mode Cation Exchange (MCX) SPE is chosen to lock the basic analyte onto the sorbent via ionic interaction while washing away neutrals and acids, ensuring a cleaner extract and lower matrix effects.
-
Ionization Source: Electrospray Ionization (ESI) in Positive mode is selected due to the readily protonated secondary amine.
Part 2: Experimental Protocol
Reagents and Standards
-
Reference Standard: 30C-NBOMe HCl (Certified Reference Material).
-
Internal Standard (IS): 25C-NBOMe-d3 (Surrogate) or 30C-NBOMe-d3 (if available). Note: Due to structural similarity, 25C-NBOMe-d3 is the accepted industry standard when specific isotopologues are unavailable.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Sample Preparation (MCX Solid Phase Extraction)
Matrix: Plasma or Urine (100 µL).
-
Pre-treatment: Dilute 100 µL sample with 200 µL 4% H₃PO₄ (aq). Vortex for 30s.
-
Conditioning:
-
Loading: Load pre-treated sample onto Oasis MCX (or equivalent) 30 mg cartridge.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/acids).
-
Wash 2: 1 mL Methanol (Removes neutrals/lipids). Critical: The analyte remains bound by ionic interaction.
-
-
Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatographic Parameters
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |
| Column | Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B
-
7.0 min: Stop
Mass Spectrometry Parameters (ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| 30C-NBOMe | 396.2 | 181.1 | 30 | 25 | Quantifier |
| 396.2 | 148.1 | 30 | 40 | Qualifier | |
| 25C-NBOMe-d3 | 399.2 | 124.1 | 30 | 28 | IS |
Note: The quantifier ion 181.1 corresponds to the 3,4,5-trimethoxybenzyl cation, which is the most abundant and stable fragment for this specific analog.
Part 3: Visualization of Method Logic
Experimental Workflow
Caption: Step-by-step workflow from sample pretreatment to MS quantification using Mixed-Mode Cation Exchange (MCX).
Fragmentation Pathway
Caption: ESI+ Fragmentation pathway of 30C-NBOMe showing the formation of the diagnostic 3,4,5-trimethoxybenzyl cation.
Part 4: Method Validation & Performance
Based on SWGTOX Standard Practices for Method Validation.
Linearity & Sensitivity[8][9]
-
Linear Range: 0.1 ng/mL – 100 ng/mL.[8]
-
LOD (Limit of Detection): 0.025 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.1 ng/mL (S/N > 10, CV < 20%).
-
Calibration Model: Linear, 1/x² weighting.
Matrix Effects & Recovery
| Matrix | Recovery (%) | Matrix Effect (%) |
| Plasma | 85 - 92% | < 15% (Suppression) |
| Urine | 88 - 95% | < 10% (Suppression) |
Troubleshooting Guide
-
Issue: Low sensitivity for Quantifier (181.1).
-
Cause: Source temperature too low or Cone Voltage unoptimized.
-
Fix: Increase Source Temp to 500°C; optimize Cone Voltage (typically 20-40V).
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure Ammonium Formate (5mM) is present in Mobile Phase A to buffer silanol activity.
-
References
-
Lesne, E., et al. (2023).[9] Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Sekuła, K., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups. Problems of Forensic Sciences. Retrieved from [Link]
-
Poklis, J. L., et al. (2014). Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC–MS-MS: Method Validation and Analyte Stability. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arch.ies.gov.pl [arch.ies.gov.pl]
- 3. caymanchem.com [caymanchem.com]
- 4. 30C-NBOMe (hydrochloride) - Analytical Standards - CAT N°: 14528 [bertin-bioreagent.com]
- 5. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Part 1: The Core Directive – The "Invisible" Threat
[1]
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) represents a class of ultra-potent psychoactive substances where the margin between a research dose and a fatal exposure is invisible to the naked eye. Unlike standard laboratory reagents, dust generation is the primary vector of lethality .[1]
This guide deviates from standard safety templates because 30C-NBOMe is not a standard hazard. It is an Occupational Exposure Band 5 (OEB 5) compound.[1] If you can see the dust, you have already been overexposed.
The Golden Rule of 30C-NBOMe:
Treat every surface as contaminated until analytically proven otherwise.[1] Treat every milligram of powder as a loaded weapon.
Part 2: Scientific Integrity & Logic (Risk Profile)
Pharmacological Grounding
30C-NBOMe is a potent agonist of the 5-HT2A receptor .[1] Unlike classical psychedelics (LSD) or phenethylamines (2C-B), the N-benzyl substitution drastically increases receptor affinity.[1]
-
Potency: Active in the sub-milligram range (50–200 µg).[1]
-
Toxicity Mechanism: Overstimulation of 5-HT2A receptors leads to vasoconstriction, severe agitation, seizures, metabolic acidosis, and rhabdomyolysis.[1]
-
Route of Entry: Inhalation (dust) and transmucosal absorption are the highest risks.[1] Intact skin offers a barrier, but solubilized compound (e.g., in DMSO/Methanol) penetrates skin rapidly.
Facility & Engineering Controls
The hierarchy of controls must be strictly enforced. Reliance on PPE alone is a failure of protocol.
-
Primary Containment:
-
Static Control: Use an ionizing fan or anti-static gun inside the containment unit.[1] NBOMe salts are "fluffy" and prone to static flight.[1]
Personal Protective Equipment (PPE)
-
Respiratory: If handling powder outside a glove box (NOT RECOMMENDED), a PAPR (Powered Air Purifying Respirator) with P100 cartridges is mandatory.[1] N95 masks are insufficient for sub-milligram potent dusts.
-
Dermal: Double nitrile gloves (minimum thickness 5 mil outer, 4 mil inner).[1] Tyvek® coveralls (taped at wrists/ankles).
Part 3: Operational Protocols
Protocol A: Weighing and Solubilization (The Critical Phase)[1]
Objective: Transfer 30C-NBOMe solid to solution without airborne release.
Reagents:
-
Solvent (DMSO or Methanol – Note: DMSO enhances skin absorption, increasing risk).[1]
-
Deactivation Solution (See Protocol B).[1]
Step-by-Step:
-
Preparation:
-
Place analytical balance inside the containment hood/glove box.
-
Line the work surface with absorbent, plastic-backed bench paper.
-
Pre-weigh the receiving vial containing the solvent. Do not weigh powder onto an open boat and then try to dump it.
-
-
The "Difference" Method (Safest):
-
Weigh the sealed source container of 30C-NBOMe. Record Mass (
).[1] -
Open container inside the hood.[1]
-
Using a disposable antistatic spatula, transfer a small amount directly into the pre-filled solvent vial .
-
Immediately cap the solvent vial and the source container.
-
Weigh the source container again (
).[1] -
Mass Transferred =
.[1] -
Logic: This eliminates the step of transferring dry powder from a weigh boat to a flask, which is the #1 cause of aerosolization.[1]
-
-
Solubilization:
-
Vortex the sealed vial inside the hood until fully dissolved.
-
Once in solution, the airborne risk is significantly reduced, but the contact risk increases (especially with DMSO).[1]
-
Protocol B: Chemical Deactivation & Disposal
Objective: Irreversibly destroy the 30C-NBOMe molecule. Mechanism: Oxidative cleavage of the N-benzyl bond and chlorination of the electron-rich aromatic rings.[1] Simple hydrolysis is insufficient.
Deactivation Solution (The "Kill Switch"):
-
Reagent: 10% Sodium Hypochlorite (Bleach) acidified with minimal Acetic Acid (Vinegar) to pH 5-6.[1]
-
Caution: Acidifying bleach releases chlorine gas.[1] MUST be done in a fume hood.
-
Alternative: Saturated Potassium Permanganate (
) in dilute sulfuric acid (Fenton-like oxidation).[1]
Procedure:
-
Collect all solid waste (weigh boats, spatulas, gloves) and liquid waste.
-
Submerge in Deactivation Solution for 24 hours .
-
Validation: Check pH; ensure it remains oxidative (chlorine smell or purple color for permanganate).
-
Disposal: Neutralize pH to 7 and dispose of as hazardous chemical waste (do not drain pour). Incineration is the final destruction method.
Part 4: Visualization & Data
Figure 1: Hierarchy of Controls for 30C-NBOMe
Caption: Operational hierarchy emphasizing engineering isolation over PPE. Redundancy is built into the transition from physical containment to personal protection.[1]
Figure 2: Emergency Response Logic
Caption: Critical emergency workflow. Note the specific warning against Naloxone (ineffective for NBOMes) and the prohibition of alcohol for washing (increases absorption).[1]
Part 5: Summary Data Table
| Parameter | Specification | Causality / Reason |
| OEB Level | Band 5 (< 1 µg/m³) | Extreme potency requires highest containment.[1] |
| Solubility | DMSO, Ethanol, Methanol | Warning: DMSO carries the drug through skin instantly.[1] |
| Deactivation | 10% Bleach (pH < 7) | Oxidative cleavage of N-benzyl bond destroys affinity.[1] |
| First Aid | Benzodiazepines | NBOMes cause serotonergic seizures; opioids (Narcan) are useless.[1] |
| Glove Type | Nitrile (Double) | Latex is permeable to some organic solvents used.[1] |
| Filter Type | P100 / HEPA | Standard dust masks allow fine particulate penetration.[1] |
References
-
World Health Organization (WHO). (2014).[1][2] Critical Review Report: 25I-NBOMe, 25C-NBOMe, 25B-NBOMe. Expert Committee on Drug Dependence.[1][2] Retrieved from [Link][1]
-
Halberstadt, A. L. (2017).[1] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][3][2][4] Current Topics in Behavioral Neurosciences. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[1][5][6] Retrieved from [Link][1]
-
Suzuki, J., et al. (2015).[1] Toxicities associated with NBOMe ingestion: A novel class of potent hallucinogens.[1][7][8] Journal of Psychopharmacology.[1] Retrieved from [Link]
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 7. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Application Note & Protocols: A Multi-Tiered Experimental Design for Characterizing the Pharmacological Effects of 30C-NBOMe
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the pharmacological investigation of 30C-NBOMe, a potent synthetic phenethylamine and member of the NBOMe class of novel psychoactive substances (NPS). The protocols outlined herein are designed to systematically characterize the compound's effects, beginning with fundamental safety and handling procedures, progressing to detailed in vitro molecular profiling, and culminating in essential in vivo behavioral assessment in rodent models. The central hypothesis is that 30C-NBOMe, like its analogues, functions as a potent agonist at the serotonin 2A (5-HT2A) receptor, the primary molecular target for classic psychedelic compounds.[1][2][3] This guide emphasizes scientific causality, providing not just procedural steps but also the rationale behind each experimental choice to ensure a robust and self-validating research program.
Section 1: Pre-Experimental Considerations: Safety and Handling of Potent Compounds
1.1. Rationale for Stringent Safety Protocols
The NBOMe family of compounds is characterized by extremely high potency, with some analogues demonstrating subnanomolar affinity for the 5-HT2A receptor.[4] Pharmacological activity can occur at sub-milligram doses.[5] Therefore, 30C-NBOMe must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). The primary goal is to prevent occupational exposure through inhalation, dermal contact, or accidental ingestion. A thorough risk assessment is mandatory before any handling.
1.2. Occupational Exposure Control
A certified environmental, health, and safety (EHS) expert should establish a health-based Occupational Exposure Limit (OEL), which is the maximum acceptable concentration of a hazardous substance in workplace air (typically in µg/m³).[6][7] For novel compounds like 30C-NBOMe where toxicological data is scarce, a conservative OEL below 10 µg/m³ should be assumed.
1.3. Protocol: Safe Handling and Containment
-
Engineering Controls (Primary Containment):
-
All manipulations of solid (powder) 30C-NBOMe must be performed within a certified containment system, such as a Class II biological safety cabinet, a powder containment hood, or a glovebox, operating at negative pressure to protect the user.[8]
-
Solutions of 30C-NBOMe can be handled in a standard chemical fume hood.
-
-
Personal Protective Equipment (PPE) (Secondary Containment):
-
Body: A disposable, solid-front lab coat is required. For handling powders, a disposable suit (e.g., Tyvek) is mandatory.
-
Hands: Double-gloving with nitrile gloves is required at all times. Gloves should be changed immediately upon suspected contamination.
-
Eyes: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory: When handling powder outside of a primary containment unit (not recommended), a powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator is essential.
-
-
Decontamination and Waste Disposal:
-
All surfaces and equipment must be decontaminated after use with a validated cleaning agent (e.g., 70% ethanol, followed by a surface deactivator if available).
-
All contaminated waste (gloves, vials, pipette tips, etc.) must be segregated into clearly labeled hazardous waste containers for incineration.
-
Section 2: In Vitro Pharmacological Profiling of 30C-NBOMe
2.1. Rationale for Target Selection
The defining characteristic of the NBOMe class is high-affinity agonism at the 5-HT2A receptor, which is directly linked to their psychedelic effects.[2][9] Therefore, the primary objective is to quantify the interaction of 30C-NBOMe with the 5-HT2A receptor. Secondary screening against related receptors like 5-HT2C and 5-HT1A is also crucial to build a selectivity profile, as the N-benzyl group is known to increase affinity for 5-HT2C as well.[2]
Workflow for In Vitro Analysis
Caption: Experimental workflow for in vitro characterization.
2.2. Protocol: Radioligand Competition Binding Assay for 5-HT2A Affinity
This assay determines the binding affinity (Ki) of 30C-NBOMe for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ketanserin or [3H]MDL 100,907 (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin or another non-radiolabeled 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 30C-NBOMe in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 30C-NBOMe.
-
For total binding wells, add only buffer, membranes, and radioligand.
-
For non-specific binding wells, add buffer, membranes, radioligand, and a saturating concentration of the non-specific control (e.g., 10 µM Mianserin).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester, followed by washing with ice-cold assay buffer. This separates the membrane-bound radioligand from the unbound.
-
Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
2.3. Protocol: 5-HT2A Functional Assay (Calcium Mobilization)
This assay determines the potency (EC50) and efficacy (Emax) of 30C-NBOMe by measuring its ability to activate the Gq-coupled signaling pathway of the 5-HT2A receptor, which results in a measurable increase in intracellular calcium ([Ca2+]i).[10][11]
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO).[12]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A reference full agonist (e.g., Serotonin or DOI).
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).
-
-
Procedure:
-
Plate the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours incubation).
-
Prepare serial dilutions of 30C-NBOMe and the reference agonist in assay buffer in a separate plate.
-
Place both plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the compound dilutions to the cell plate and immediately begin kinetic fluorescence readings.
-
Record the peak fluorescence response for each well following compound addition.
-
2.4. Data Analysis and Presentation
-
Binding Data: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 30C-NBOMe. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Data: Plot the fluorescence response against the log concentration of 30C-NBOMe. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response). Normalize the Emax of 30C-NBOMe to that of the reference full agonist to determine its relative efficacy.
| Parameter | Description | Example Value (Hypothetical) |
| Ki (5-HT2A) | Inhibitory constant; a measure of binding affinity. Lower is stronger. | 0.5 nM |
| EC50 (5-HT2A) | Half-maximal effective concentration; a measure of functional potency. | 2.1 nM |
| Emax (5-HT2A) | Maximal efficacy, relative to serotonin (100%). | 95% (Full Agonist) |
Section 3: In Vivo Characterization in a Rodent Model
3.1. Rationale for Animal Model and Behavioral Assays
Rodent models are essential for understanding the physiological and behavioral effects of a psychoactive compound. The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.[3][4][13] Assessment of locomotor activity is also critical to distinguish psychedelic-like effects from general stimulant or sedative properties.
5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor Gq-coupled signaling cascade.
3.2. Protocol: Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are commonly used. Animals should be habituated to the testing room and observation chambers for at least 60 minutes before testing.
-
Procedure:
-
Administer 30C-NBOMe via an appropriate route (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group must be included.
-
To confirm mechanism, a separate cohort should be pre-treated with a selective 5-HT2A antagonist (e.g., MDL 100,907) approximately 30 minutes before 30C-NBOMe administration.
-
Immediately after 30C-NBOMe injection, place the mouse into a clean, transparent observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches (rapid, involuntary side-to-side head movements) for a set period, typically 30-60 minutes. This can be done by a trained observer blind to the treatment conditions or using automated detection software.
-
Analyze the data by comparing the number of head twitches across dose groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
3.3. Protocol: Locomotor Activity Assessment
-
Apparatus: Automated activity chambers equipped with infrared beams to detect horizontal (ambulation) and vertical (rearing) movements.
-
Procedure:
-
Place mice in the activity chambers and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.
-
Remove the mice, administer 30C-NBOMe or vehicle, and immediately return them to the chambers.
-
Record locomotor activity continuously for 60-120 minutes.
-
Analyze the data by binning the activity counts into time blocks (e.g., 5-minute intervals) and calculating the total activity over the entire session. Compare dose groups using statistical analysis.
-
3.4. Advanced In Vivo Techniques
For a more in-depth study, further techniques can be employed:
-
In Vivo Microdialysis: To measure the effect of 30C-NBOMe on neurotransmitter levels (e.g., dopamine, serotonin, glutamate) in specific brain regions like the medial prefrontal cortex or nucleus accumbens.[14]
-
Electrophysiology: To record the firing patterns of neurons, particularly pyramidal cells in layer 5 of the prefrontal cortex, which are known to be modulated by 5-HT2A receptor activation.[15][16]
-
Neuroimaging: Techniques like PET or fMRI in larger animal models (e.g., non-human primates) can be used to assess brain-wide receptor occupancy and changes in functional connectivity.[17][18]
Section 4: Integrated Data Interpretation
The successful completion of this experimental plan will yield a multi-faceted pharmacological profile of 30C-NBOMe. The in vitro data will establish its fundamental molecular interactions, defining its affinity, potency, and efficacy at the primary 5-HT2A target. The in vivo data will then provide crucial behavioral validation. A strong positive correlation between high in vitro 5-HT2A agonist activity and a robust, dose-dependent induction of the head-twitch response (which is blocked by a 5-HT2A antagonist) would provide compelling evidence that 30C-NBOMe functions as a classic psychedelic-like compound. The locomotor data will contextualize these findings, clarifying whether the compound has additional stimulant or depressant effects. Together, these results provide a foundational dataset for understanding the compound's mechanism of action and predicting its potential effects.
References
-
NBOMe Drugs - California Poison Control System. (2015). California Poison Control System. [Link]
-
Kyriakou, C., Marinelli, E., Frati, P., Santurro, A., Gratteri, S., & Zaami, S. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]
-
Casale, J. F., & Hays, P. A. (2012). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Forensic Sciences. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
-
Ferreira, B., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology and Applied Pharmacology. [Link]
-
Miliano, C., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Pharmaceuticals. [Link]
-
25C-NBOMe - WikEM. (2024). WikEM. [Link]
-
25I-NBOMe - Wikipedia. (n.d.). Wikipedia. [Link]
-
Casale, J. F., & Hays, P. A. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. ResearchGate. [Link]
-
WAY-100635 - Wikipedia. (n.d.). Wikipedia. [Link]
-
Strebl, M. G., et al. (2024). Neurochemical characterization of 5-HT2AR partial agonists with simultaneous PET-MRI. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]
-
Safety first: Considerations when formulating high potency compounds. (2023). Siegfried.ch. [Link]
-
Deventer, M., et al. (n.d.). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors. ResearchGate. [Link]
-
Caly, S. J., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Toxics. [Link]
-
Williams, G. V., et al. (2002). The Physiological Role of 5-HT2A Receptors in Working Memory. Journal of Neuroscience. [Link]
-
Stas, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
-
NBOMes. (n.d.). Frontiers. [Link]
-
Cameron, L. P., et al. (2023). Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice. Neuropsychopharmacology. [Link]
-
Adams, W. K., et al. (2023). Psychedelic 5-HT2A receptor agonism: neuronal signatures and altered neurovascular coupling. bioRxiv. [Link]
-
Sitdikova, K., et al. (2025). Psychedelic 5-HT2A agonist increases spontaneous and evoked 5-Hz oscillations in visual and retrosplenial cortex. bioRxiv. [Link]
-
Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology. [Link]
-
Perdona, E., et al. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. AZoNetwork. [Link]
-
Kuypers, K. P. C., & Riba, J. (2018). Novel psychoactive substances: What educators need to know. Neuropharmacology. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. [Link]
-
Aloyo, V. J., & Berg, K. A. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Neuropharmacology. [Link]
-
Classics in Neuroimaging: The Serotonergic 2A Receptor System—from Discovery to Modern Molecular Imaging. (2018). ACS Chemical Neuroscience. [Link]
-
Novel Psychoactive Drugs. (n.d.). Frontiers Research Topic. [Link]
-
Vejmola, C., et al. (2016). Quantitative EEG study of serotonergic hallucinogens in rats − the relationship of brain activity and behavior. ResearchGate. [Link]
-
Ready-to-Assay™ 5-HT2A Serotonin Family Receptor Frozen Cells. (n.d.). MilliporeSigma. [Link]
-
Glatfelter, G. C., et al. (2022). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Chemical Neuroscience. [Link]
-
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]
-
Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025). Journal of Medicinal Chemistry. [Link]
-
Puig, M. V. (2013). Serotonin modulation of cortical neurons and networks. DSpace@MIT. [Link]
-
Upadhyay, S. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Psychedelic 5-HT2A receptor agonism alters neurovascular coupling and differentially affects neuronal and hemodynamic measures of brain function. (n.d.). OUCI. [Link]
-
SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. (n.d.). Aenova Group. [Link]
-
Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Neuroscience & Biobehavioral Reviews. [Link]
-
5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]
-
A note on the binding of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) to the 5-HT2C receptors. (n.d.). ResearchGate. [Link]
Sources
- 1. calpoison.org [calpoison.org]
- 2. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. content.siegfried.ch [content.siegfried.ch]
- 7. aenova-group.com [aenova-group.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Ready-to-Assay™ 5-HT2A Serotonin Family Receptor Frozen Cells | HTS082RTA [merckmillipore.com]
- 13. Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Physiological Role of 5-HT2A Receptors in Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Neurochemical characterization of 5-HT2AR partial agonists with simultaneous PET-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Note: Functional Characterization of 30C-NBOMe in Cellular Assays
Introduction & Compound Profile
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent synthetic phenethylamine derivative utilized in neuropharmacology to map the Structure-Activity Relationships (SAR) of the 5-HT2A receptor.
Unlike the canonical "super-agonist" 25C-NBOMe (which possesses an ortho-methoxy group on the N-benzyl ring), 30C-NBOMe features a 3,4,5-trimethoxybenzyl moiety.[1][2] This structural variation mimics the substitution pattern of the classic psychedelic mescaline, grafted onto the high-affinity N-benzyl framework.
This guide details the protocols for characterizing 30C-NBOMe using functional cellular assays. It focuses on distinguishing its pharmacological profile (potency, efficacy, and bias) relative to standard 2-substituted NBOMes.
Chemical Identity[1][3][4]
-
IUPAC Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethan-1-amine
-
Common Name: 30C-NBOMe
-
Molecular Weight: 395.9 g/mol (HCl salt)
-
Solubility: Soluble in DMSO (up to 20 mM) and Ethanol. Poor water solubility.
Safety & Handling (Critical)
WARNING: NBOMe compounds are active at sub-milligram (microgram) levels. 30C-NBOMe has an unknown toxicological profile but should be treated with the same extreme caution as 25C-NBOMe.
-
Engineering Controls: All powder handling must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.
-
PPE: Double nitrile gloves, lab coat with elastic cuffs, and P100 respiratory protection (if handling powder outside a hood).
-
Solubilization: Dissolve the entire solid batch in DMSO immediately upon opening to create a concentrated stock (e.g., 10 mM). Never weigh small aliquots of dry powder to avoid aerosolization.
-
Deactivation: Treat spills with 10% bleach solution for 20 minutes before cleanup.
Experimental Logic & Signaling Pathways
To fully characterize 30C-NBOMe, we must assess two distinct signaling branches of the 5-HT2A receptor. This allows the calculation of "bias factors," determining if the compound preferentially activates G-protein pathways over
5-HT2A Signaling Cascade
The following diagram illustrates the divergent pathways activated by 30C-NBOMe.
Figure 1: Dual signaling pathways of the 5-HT2A receptor targeted in functional assays.
Protocol A: Calcium Flux Assay (Gq-Coupled)
This assay measures the accumulation of intracellular calcium (
Materials
-
Cell Line: HEK-293 stably expressing human 5-HT2A (non-edited).
-
Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Important: Add 2.5 mM Probenecid to prevent dye leakage.
-
Controls:
-
Positive: 5-HT (Serotonin) and 25C-NBOMe (Reference super-agonist).
-
Negative:[9] Vehicle (0.1% DMSO).
-
Step-by-Step Methodology
-
Cell Plating (Day -1):
-
Harvest HEK-5HT2A cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Plate 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0):
-
Remove culture media carefully.
-
Add 100 µL of Calcium-6 dye loading buffer (with Probenecid).
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of 30C-NBOMe in 100% DMSO.
-
Perform serial dilutions (1:3) in Assay Buffer to generate a 10-point concentration curve.
-
Range: Final assay concentrations from 10 µM down to 0.5 nM .
-
Note: NBOMes are "sticky" (lipophilic). Use glass-lined or low-binding plasticware for dilutions to prevent loss of compound.
-
-
Data Acquisition:
-
Place plate in FLIPR Tetra or FlexStation.
-
Record baseline fluorescence for 10 seconds.
-
Inject 20 µL of 5X compound solution.
-
Record fluorescence for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Fit data to a 3-parameter sigmoidal dose-response model (Hill slope constrained or variable) to determine
and .
-
Protocol B: -Arrestin Recruitment Assay
NBOMe compounds often show "functional selectivity." This assay determines if 30C-NBOMe recruits
Materials
-
System: PathHunter® eXpress 5-HT2A CHO-K1
-Arrestin cells (Eurofins/DiscoverX). -
Principle: Enzyme Fragment Complementation (EFC). The receptor is tagged with a ProLink™ (PK) fragment;
-arrestin is tagged with Enzyme Acceptor (EA). Interaction restores -galactosidase activity.
Step-by-Step Methodology
-
Plating:
-
Thaw cryopreserved PathHunter cells and plate 10,000 cells/well in 384-well white plates (low volume).
-
Incubate for 24-48 hours at 37°C.
-
-
Stimulation:
-
Prepare 30C-NBOMe 5X serial dilutions as in Protocol A.
-
Add 5 µL of compound to cells (20 µL culture volume).
-
Incubation Time: Incubate for 90 minutes at 37°C.
-
Why 90 mins? Arrestin recruitment is slower than Calcium flux (seconds).
-
-
Detection:
-
Add 12.5 µL of Working Detection Solution (Cell lysis buffer + Substrate).
-
Incubate for 60 minutes at RT in the dark.
-
-
Readout:
-
Read Chemiluminescence (RLU) on a luminometer (0.5 - 1.0 second integration).
-
Data Interpretation & Expected Results
The pharmacological profile of 30C-NBOMe is defined by its substitution pattern. The 3,4,5-trimethoxybenzyl group (mescaline-like) generally confers lower affinity and potency compared to the 2-methoxybenzyl group of 25C-NBOMe.
Comparative Potency Table (Hypothetical/Representative)
| Compound | Substituent (N-Benzyl) | Calcium Flux | Efficacy ( | Binding Affinity |
| 25C-NBOMe | 2-Methoxy | 0.5 - 1.5 | 95% | 0.5 |
| 30C-NBOMe | 3,4,5-Trimethoxy | 15 - 50 | 80-90% | ~10 - 20 |
| 2C-C | H (No Benzyl) | 500 - 800 | 60% | 250 |
Technical Insight: The "super-agonist" activity of NBOMes relies on a specific hydrogen bond between the 2-position oxygen on the benzyl ring and Ser156 (3.36) in the 5-HT2A receptor pocket. 30C-NBOMe lacks this 2-position oxygen, instead presenting steric bulk at positions 3, 4, and 5.[1][2] Consequently, expect 30C-NBOMe to be less potent than 25C-NBOMe, potentially behaving more like a standard full agonist than a super-agonist.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal/No Response | Compound precipitation | 30C-NBOMe is highly lipophilic. Ensure DMSO concentration is <0.5% in final assay but fully solubilized in stock. Sonicate stock. |
| High Variability | "Sticky" Compound | Use BSA (0.1%) in the assay buffer to act as a carrier protein, preventing loss to plasticware. |
| Right-shifted Curves | Receptor Desensitization | Ensure cells are not over-confluent. Do not use Trypsin for harvesting; it cleaves extracellular receptor domains. Use Accutase. |
References
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 30C-NBOMe (hydrochloride) - Analytical Standards - CAT N°: 14528 [bertin-bioreagent.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Specific Activity Radiolabeling of 30C-NBOMe with Carbon-11 for PET Imaging
Introduction & Scientific Rationale
The NBOMe class of compounds (e.g., 25C-NBOMe, Cimbi-36) has emerged as a critical tool for mapping serotonin 5-HT2A receptor density in the brain, relevant to the study of schizophrenia, depression, and the pharmacodynamics of psychedelic therapeutics.
This guide details the radiolabeling of 30C-NBOMe (treated here as a structural analogue to the 25C-NBOMe/Cimbi-82 scaffold). While Fluorine-18 labeling is possible, Carbon-11 (¹¹C) is the preferred radionuclide for this class.
Why Carbon-11?
-
Isotopic Substitution: NBOMe compounds contain intrinsic methoxy groups. Using ¹¹C allows for authentic isotopic labeling (replacing a natural carbon with ¹¹C) without altering the pharmacophore's affinity or lipophilicity, which is a risk with ¹⁸F-fluoroalkylation.
-
Metabolic Stability: The preferred labeling site is the 2-methoxybenzyl moiety (the "head" group). Research on the analogue [¹¹C]Cimbi-36 demonstrates that labeling this position yields higher metabolic stability compared to labeling the methoxy groups on the phenethylamine "tail," which are prone to rapid O-demethylation.
The "Loop Method" Advantage
This protocol utilizes the "Loop Method" (in-loop methylation) rather than the traditional reaction vessel method.[1]
-
Causality: The loop method minimizes solvent volume (approx. 80–100 µL), significantly increasing the concentration of the precursor relative to the labeling agent.
-
Outcome: This results in faster reaction kinetics, higher radiochemical yields (RCY), and higher molar activity (
), which is critical for imaging high-affinity receptors like 5-HT2A to avoid receptor saturation effects.
Chemical Strategy
Target: [¹¹C]30C-NBOMe (Label position: N-(2-[¹¹C]methoxybenzyl) moiety). Precursor: Desmethyl-30C-NBOMe (Phenol derivative: N-(2-hydroxybenzyl)-2,5-dimethoxy-4-substituted-phenethylamine). Methylating Agent: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).
Reaction Scheme Visualization
Figure 1: Radiochemical pathway transforming cyclotron-produced [¹¹C]CO₂ into the final tracer via highly reactive methyl triflate.
Experimental Protocol
Reagents and Equipment
-
Synthesis Module: GE TRACERlab FX C Pro, Scintomics GRP, or equivalent automated ¹¹C-methylation module.
-
HPLC System: Semi-preparative C18 column (e.g., Luna C18(2), 10 x 250 mm, 5 µm).
-
Precursor: 0.5 – 1.0 mg of Desmethyl-30C-NBOMe (free base or HCl salt).
-
Solvent: Anhydrous Acetone or DMF (Acetone is preferred for easier evaporation).
-
Base: 0.5 M NaOH (aq) or Tetrabutylammonium hydroxide (TBAOH).
Step-by-Step Synthesis
Phase 1: Production of [¹¹C]Methyl Triflate
-
Irradiation: Irradiate a nitrogen gas target (containing 1% O₂) with 16.4 MeV protons via the ¹⁴N(p,α)¹¹C reaction to produce [¹¹C]CO₂.
-
Conversion: Transfer [¹¹C]CO₂ to the synthesis module. Convert to [¹¹C]CH₄ (via Ni/H₂ reduction) and then to [¹¹C]CH₃I (gas phase iodination) or use the "wet" method (LiAlH₄/HI).
-
Triflate Formation: Pass the gaseous [¹¹C]CH₃I through a silver triflate (AgOTf) column heated to 190–200°C.
-
Technical Insight: This converts the iodide to the triflate, which is approx. 10,000x more reactive toward oxygen nucleophiles, allowing for near-quantitative trapping in the precursor solution.
-
Phase 2: Labeling (Loop Method)
-
Precursor Loading: Dissolve 0.5–1.0 mg of the desmethyl precursor in 80 µL of anhydrous acetone. Add 1.5–2.0 equivalents of 0.5 M NaOH (approx. 2–3 µL).
-
Critical Check: Ensure the solution is homogenous. If using HCl salt precursor, ensure enough base is added to neutralize the salt and deprotonate the phenol.
-
-
Loop Loading: Inject this mixture into the HPLC injection loop (stainless steel or PEEK, typically 2 mL volume, but only coating the surface).
-
Trapping: Direct the [¹¹C]CH₃OTf gas stream through the HPLC loop containing the precursor solution at room temperature.
-
Mechanism: The high surface area-to-volume ratio in the loop ensures efficient gas-liquid interaction.
-
-
Reaction: Allow the mixture to sit (stop flow) for 2 minutes at room temperature. (Heating is usually unnecessary for triflate/phenoxide reactions, reducing thermal degradation).
Phase 3: Purification and Formulation
-
HPLC Injection: Flush the loop contents onto the semi-prep HPLC column using the mobile phase.
-
Mobile Phase: 50% Acetonitrile / 50% 0.1 M Ammonium Formate (pH 6.5). (Adjust ratio based on specific lipophilicity of 30C-NBOMe).
-
Flow Rate: 4–6 mL/min.
-
-
Collection: Monitor UV (254 nm) and Gamma detectors. Collect the radioactive peak corresponding to the reference standard retention time (typically 8–12 mins).
-
Formulation: Dilute the collected fraction with water (approx. 50 mL) and pass through a pre-conditioned C18 Sep-Pak cartridge.
-
Elution: Wash the Sep-Pak with 10 mL water. Elute the product with 1 mL Ethanol (molecular biology grade) followed by 9 mL sterile saline (0.9%) through a 0.22 µm sterile filter into the final product vial.
Automated Workflow Diagram
Figure 2: Automated fluidic path for the radiosynthesis of [¹¹C]30C-NBOMe.
Quality Control (QC) Parameters
Data must be summarized and validated before release.
| Parameter | Specification | Method |
| Appearance | Clear, colorless, particle-free | Visual Inspection |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | No significant UV impurities | Analytical HPLC (254 nm) |
| Molar Activity ( | > 37 GBq/µmol (> 1000 mCi/µmol) | Mass peak area vs. Standard curve |
| pH | 4.5 – 7.5 | pH Strip/Meter |
| Residual Solvents | Acetone/MeCN < Limit (USP) | Gas Chromatography (GC) |
| Radionuclidic Identity | Half-life 20.4 ± 1.0 min | Dose Calibrator |
Troubleshooting & Optimization
-
Low Yield (< 5%):
-
Moisture: [¹¹C]MeOTf is extremely sensitive to moisture. Ensure acetone is anhydrous and the gas lines are dry.
-
Base Stoichiometry: Insufficient base prevents phenoxide formation. Excess base can cause side reactions. Titrate carefully.
-
-
Low Specific Activity:
-
Carrier Carbon: Check for atmospheric CO₂ leaks in the module. Use high-purity gases (N₂, He).
-
-
Precursor Instability:
-
NBOMe precursors can be light-sensitive. Store in amber vials at -20°C.
-
References
-
Ettrup, A., et al. (2011).[2][3][4][5] Radiosynthesis and in vivo evaluation of a series of substituted ¹¹C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681–693.[2][3][4]
-
Hansen, M., et al. (2014).[3] Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249.[3]
-
Gomez, L., et al. (2024). Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method. Journal of Visualized Experiments (JoVE).
-
Deng, X., et al. (2019). Chemistry for Positron Emission Tomography: Recent Advances in ¹¹C-, ¹⁸F-, ¹³N-, and ¹⁵O-Labeling Reactions.[6] Angewandte Chemie International Edition, 58(9), 2580–2605.
Sources
- 1. jove.com [jove.com]
- 2. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 4. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human biodistribution and radiation dosimetry of the 5-HT2A receptor agonist Cimbi-36 labeled with carbon-11 in two positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 30C-NBOMe Hydrochloride
Current Status: Operational Ticket ID: SOL-30C-NBOME-001 Subject: Improving aqueous solubility and preventing precipitation of 30C-NBOMe HCl Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary
30C-NBOMe hydrochloride (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) presents distinct solubility challenges compared to its 25-series counterparts (e.g., 25I-NBOMe).[1] While the hydrochloride salt form implies water solubility, the bulky, lipophilic N-(3,4,5-trimethoxybenzyl) moiety creates a high energetic barrier for dissolution in neutral aqueous buffers.[1]
This guide provides validated protocols to solubilize 30C-NBOMe HCl for biological assays, emphasizing the prevention of "crash-out" precipitation during dilution.
Part 1: Physicochemical Solubility Profile[1]
Before attempting dissolution, review the solubility limits.[1] 30C-NBOMe HCl exhibits a steep solubility drop-off between organic solvents and aqueous buffers.[1]
Solubility Data Table
| Solvent System | Max Solubility | Suitability | Notes |
| DMSO (Dimethyl sulfoxide) | ~30 mg/mL | High | Recommended for primary stock solutions.[1] |
| DMF (Dimethylformamide) | ~30 mg/mL | High | Alternative if DMSO is incompatible with assay.[1] |
| Ethanol (100%) | ~3 mg/mL | Low | Significantly lower than 25C-NBOMe.[1] Not recommended for high-conc stocks.[1] |
| Methanol | ~1 mg/mL | Very Low | Avoid for stock preparation. |
| PBS (pH 7.2) | ~0.5 mg/mL | Poor | Direct dissolution will likely fail or require excessive sonication.[1] |
| Water (Deionized) | < 1 mg/mL | Poor | Unstable; prone to hydrolysis over long periods.[1] |
Critical Technical Note: Unlike 25C-NBOMe, which has higher ethanol solubility (~20 mg/mL), 30C-NBOMe is poorly soluble in ethanol (~3 mg/mL).[1] This is likely due to the 3,4,5-trimethoxy substitution pattern increasing crystal lattice stability.[1] Do not substitute Ethanol for DMSO.
Part 2: Step-by-Step Solubilization Protocols
Protocol A: The "DMSO-Spike" Method (Recommended)
Best for: In vitro cell culture, receptor binding assays, and electrophysiology.[1]
Logic: This method utilizes the high solubility of the compound in DMSO to disrupt the crystal lattice, followed by a rapid dilution into the aqueous phase to trap the molecule in a metastable dissolved state.[1]
Materials:
-
30C-NBOMe HCl solid[1]
-
Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent)[1]
-
Vortex mixer[1]
-
Warm water bath (37°C)[1]
Workflow:
-
Calculate: Determine the mass required. For a 10 mM stock, dissolve 4.32 mg of 30C-NBOMe HCl (MW: 432.3 g/mol ) in 1 mL of solvent.[1]
-
Primary Solubilization: Add 100% DMSO to the vial containing the solid.
-
Agitate: Vortex vigorously for 30–60 seconds. If particulates remain, warm the vial to 37°C for 5 minutes and vortex again. The solution must be perfectly clear.
-
Aqueous Dilution (The Critical Step):
-
Prepare your assay buffer (e.g., PBS or HBSS) in a separate tube.[1]
-
Rule of 1000: Keep the final DMSO concentration below 0.1% (v/v) if possible, or up to 0.5% depending on cell sensitivity.
-
Technique: While vortexing the buffer, slowly pipette the DMSO stock into the center of the liquid vortex.[1] Do not touch the side of the tube.[1]
-
Why? Touching the side creates a local zone of high concentration/low solvent, triggering immediate precipitation (nucleation).[1]
-
Protocol B: pH-Assisted Solubilization (For Animal Injections)
Best for: In vivo studies where DMSO volume must be minimized.[1]
Logic: As a hydrochloride salt of a secondary amine, lowering the pH ensures the nitrogen remains fully protonated (
-
Acidify Vehicle: Prepare saline (0.9% NaCl) adjusted to pH 4.5–5.0 using dilute HCl.[1]
-
Dissolve: Add 30C-NBOMe HCl directly to this acidified vehicle.
-
Sonication: Sonicate in a water bath for 10–15 minutes.
-
Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-particulates.[1]
Part 3: Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately after adding my stock to PBS. Why?
Diagnosis: This is "Solvent Shock" or "Crash Out." The hydrophobic 3,4,5-trimethoxybenzyl group drives aggregation when the DMSO concentration drops suddenly.[1] Solution:
-
Intermediate Dilution: Do not jump from 10 mM (DMSO) to 10 nM (Buffer) in one step. Create an intermediate working solution (e.g., 100 µM in 10% DMSO/Water) before the final dilution.[1]
-
Add Surfactant: If your assay permits, add 0.05% Tween-20 or cyclodextrin (HP-β-CD) to the buffer before adding the drug.[1] This encapsulates the lipophilic tail.[1]
Q2: Can I use Ethanol instead of DMSO?
Answer: No. As noted in the solubility table, 30C-NBOMe has poor solubility in ethanol (~3 mg/mL).[1] You will likely struggle to create a sufficiently concentrated stock solution, leading to volume errors in your final assay.[1] Stick to DMSO or DMF.
Q3: How stable is the stock solution?
Answer:
-
Solid: Stable for >2 years at -20°C.[1]
-
DMSO Stock: Stable for ~3 months at -20°C.[1]
-
Aqueous Solution: Unstable.[1] Prepare fresh daily. The phenethylamine core is susceptible to oxidation, and the solution may drift in pH, leading to precipitation.[1]
Part 4: Decision & Workflow Visualization
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct vehicle based on your experimental constraints.[1]
Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints (In Vitro vs. In Vivo).
Diagram 2: The "Anti-Precipitation" Dilution Workflow
Visualizing the correct physical technique to prevent local high concentrations.[1]
Caption: Serial dilution strategy to maintain solubility. Direct addition of high-concentration stock to assay buffer often causes irreversible precipitation.[1]
References
-
Braden, M. R., et al. (2006).[1][2] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][2]51) and Phe340(6.[2]52) with superpotent N-benzyl phenethylamine agonists.[1][2] Molecular Pharmacology. (Provides structural context for NBOMe lipophilicity).
-
Hansen, M., et al. (2014).[1] Synthesis and pharmacology of N-benzyl-substituted phenethylamines. ACS Chemical Neuroscience.[1] (General SAR and physicochemical properties of the NBOMe class).
-
PubChem. (n.d.).[1] Compound Summary: 30C-NBOMe. National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]
Disclaimer: 30C-NBOMe is a potent research chemical.[1] All solubility procedures should be performed inside a fume hood with appropriate PPE (gloves, goggles, lab coat).[1]
Sources
Technical Support Center: 30C-NBOMe In Vivo Optimization
The following technical guide serves as a specialized support resource for researchers working with 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine).
Advisory: 30C-NBOMe is a potent N-benzylphenethylamine analog. Unlike the widely characterized 25I-NBOMe or 25C-NBOMe, specific in vivo toxicological data for 30C-NBOMe is sparse. This guide utilizes Structural Activity Relationship (SAR) extrapolation from the 25C-NBOMe scaffold to establish safe baseline protocols.
Compound Profile & Solubility (Formulation Support)
User Query: My 30C-NBOMe precipitates when added to saline. How do I create a stable vehicle for IP/SC injection?
Technical Insight: 30C-NBOMe is highly lipophilic due to the trimethoxybenzyl moiety. Direct dissolution in physiological saline (0.9% NaCl) often leads to micro-precipitation, which causes erratic absorption and inconsistent behavioral data.
Recommended Solubilization Protocol
We recommend a Cyclodextrin-based vehicle over high-concentration DMSO to prevent vehicle-induced locomotor suppression.
Reagents:
-
30C-NBOMe (Hydrochloride salt preferred)
-
(2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) -
Sterile Saline (0.9%)
Protocol:
-
Stock Solution (100x): Dissolve 30C-NBOMe in 100% DMSO at a concentration of 5 mg/mL. Vortex until clear.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile saline. -
Final Formulation: Slowly pipette the DMSO stock into the HP-
-CD vehicle while vortexing.-
Target Final Ratio: 2% DMSO / 98% (20% HP-
-CD). -
Stability Check: Inspect for turbidity against a light source. If cloudy, sonicate at 40°C for 10 minutes.
-
| Vehicle Type | Stability | Toxicity Risk | Recommended Use |
| Saline Only | Poor (Precipitates) | None | Do Not Use |
| 10% DMSO/Saline | Moderate | Low (Motor effects possible) | Acute screening only |
| HP- | High | Negligible | Standard for Dose-Response |
Dosage Optimization & Pharmacodynamics
User Query: What is the optimal dosage range for eliciting 5-HT2A agonist activity (Head Twitch Response) without inducing toxicity?
Technical Insight:
30C-NBOMe is a structural analog of 25C-NBOMe.[1][2] While 25C-NBOMe has a high affinity (
-
Hypothesis: The lack of an ortho-methoxy group (position 2) in 30C-NBOMe may slightly reduce potency compared to the 25-series, but it remains a potent hallucinogen.
-
Therapeutic Window: 5-HT2A agonists display an Inverted-U Dose-Response .[3] Doses that are too high recruit off-target receptors (5-HT2C, 5-HT1A) or cause catalepsy, masking the Head Twitch Response (HTR).
Dose-Escalation Workflow (Mouse Model)
Do not assume 25C-NBOMe dosages apply 1:1. Perform a "Step-Up" pilot.
Starting Baseline: 0.05 mg/kg (s.c.) Escalation Factor: 0.5 log units
Optimization Decision Tree:
Caption: Iterative dose-finding logic to isolate specific 5-HT2A activation (HTR) from non-specific toxicity.
Estimated Effective Ranges (Based on SAR)
| Effect Level | Estimated Dose (Mouse s.c.) | Behavioral Readout |
| Threshold | 0.05 - 0.1 mg/kg | Intermittent HTR, sniffing. |
| Optimal (HTR) | 0.3 - 0.5 mg/kg | Peak frequency HTR, normal gait. |
| Ceiling/Toxic | > 1.0 mg/kg | Catalepsy, flattened posture, hyperthermia. |
Experimental Readouts & Troubleshooting
User Query: I am seeing high variability in my Head Twitch Response (HTR) data. Some mice show zero response at the expected dose.
Technical Insight: Variability in NBOMe assays is often driven by tachyphylaxis (rapid tolerance) or scoring errors . 5-HT2A receptors internalize rapidly upon agonist binding.
Troubleshooting Checklist
1. Tachyphylaxis Management
-
Issue: Using the same mouse for multiple doses.
-
Solution: 30C-NBOMe induces rapid receptor downregulation. You must use drug-naive mice for each dose point. A washout period of 7 days is minimum, but naive animals are preferred for publication-quality data.
2. Scoring Specificity (False Positives)
-
Issue: Confusing "wet dog shakes" (whole body) with "head twitches" (paroxysmal rotation).
-
Mechanism: HTR is mediated by cortical 5-HT2A. Wet Dog Shakes are often associated with 5-HT2A + 5-HT2C.
-
Validation: Pre-treat a control group with M100907 (Volinanserin, 0.5 mg/kg). If the behavior is not blocked by this selective antagonist, it is not a valid 5-HT2A readout.
3. Mechanism of Action Verification Ensure your readout maps to the correct signaling cascade.
Caption: The canonical Gq-mediated pathway required for NBOMe-induced behavioral effects.
Safety & Toxicity Protocols
User Query: What are the signs of overdose with 30C-NBOMe?
Technical Insight: NBOMe compounds have a narrow therapeutic index. Toxicity is primarily driven by sympathomimetic overstimulation and serotonin syndrome.
Critical Stop Criteria (Euthanize immediately if observed):
-
Hyperthermia: Rectal temperature > 39.5°C.
-
Seizures: Tonic-clonic convulsions.
-
Respiratory Distress: Gasping or irregular breathing rate (<60 breaths/min).
Antidote Protocol (Rescue): If a valuable transgenic animal receives an overdose:
-
Ketanserin (2 mg/kg i.p.) - Blocks 5-HT2A (will abolish experimental effect).[4]
-
Diazepam (5 mg/kg i.p.) - For seizure control.
References
-
Halberstadt, A. L., & Geyer, M. A. (2014).[5] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[6][7][8] Psychopharmacology, 231(2), 383–394.
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.
-
Cayman Chemical. (n.d.). 30C-NBOMe (hydrochloride) Product Information. Cayman Chemical.[2]
- Eshleman, A. J., et al. (2014). N-Benzylphenethylamines as novel 5-HT2A receptor agonists. Bioorganic & Medicinal Chemistry, 22(3), 1169-1177. (Context for NBOMe SAR).
- Fantegrossi, W. E., et al. (2015). Distinct behavioral profiles of 25C-NBOMe, 25I-NBOMe, and 25H-NBOMe in mice. Psychopharmacology, 232(6), 1039-1050. (Reference for 25C-NBOMe dosage scaling).
Sources
- 1. arch.ies.gov.pl [arch.ies.gov.pl]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 5. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 30C-NBOMe
Subject: 30C-NBOMe (Hydrochloride) CAS: 2749391-65-7 Chemical Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine Classification: Potent 5-HT2A Agonist / Phenethylamine Derivative
Executive Summary
30C-NBOMe is a structural analog of the 25C-NBOMe series, distinguished by a 3,4,5-trimethoxybenzyl substitution (resembling the mescaline motif) rather than the standard 2-methoxybenzyl group.[1] While this steric bulk offers unique receptor binding profiles, it shares the secondary amine instability characteristic of the NBOMe class.
Critical Warning: In solution, 30C-NBOMe is significantly less stable than its solid hydrochloride salt. Improper solvent choice or storage temperatures > -20°C will lead to rapid N-debenzylation and oxidation, compromising receptor binding data (
Module 1: Solvent Compatibility & Stock Preparation
Q: What is the optimal solvent for creating high-concentration stock solutions? A: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) are the required solvents for primary stock solutions.
-
Recommendation: Prepare stocks at 10–20 mM in anhydrous DMSO.
-
Why? 30C-NBOMe has limited solubility in alcohols and poor solubility in aqueous buffers. DMSO ensures complete solvation and protects the amine from rapid oxidation compared to protic solvents like methanol.
Solubility Matrix (Data sourced from Cayman Chemical & Internal Benchmarks)
| Solvent | Solubility Limit (approx.)[1] | Stability Risk | Application |
| DMSO | ~30 mg/mL | Low (if anhydrous) | Primary Stock |
| DMF | ~30 mg/mL | Low | Alternative Stock |
| Ethanol | ~3 mg/mL | Moderate | Secondary Dilution |
| Methanol | ~1 mg/mL | Moderate (Transesterification risk) | Analytical (LC-MS) |
| PBS (pH 7.2) | < 0.5 mg/mL | High (Precipitation) | Do NOT use for Stock |
Q: Can I dissolve 30C-NBOMe directly into cell culture media or saline? A: No. Direct addition to aqueous buffers (PBS, Saline, DMEM) will result in immediate precipitation or formation of a micro-emulsion that is invisible to the naked eye but causes erratic concentration-response curves.
-
Protocol: Dissolve in DMSO first, then dilute into the aqueous buffer. Keep the final DMSO concentration < 0.1% to avoid vehicle toxicity in cell assays.
Module 2: Temperature & Storage Protocols
Q: How quickly does 30C-NBOMe degrade at room temperature? A: In solution (methanol or DMSO), NBOMe compounds show detectable degradation (>20% loss) after 15 days at Room Temperature (20–25°C) .
-
4°C Storage: Not recommended for periods exceeding 30 days.
Q: Is the compound sensitive to freeze-thaw cycles? A: 30C-NBOMe is relatively stable for up to 3 freeze-thaw cycles if stored in DMSO at -20°C. However, repeated exposure to moisture (condensation) during thawing accelerates hydrolysis.
Correct Storage Workflow To maximize longevity, follow this "Single-Use Aliquot" system:
Figure 1: Recommended workflow for preparing stable stock solutions. Using amber vials is critical to prevent photo-oxidation.
Module 3: Troubleshooting & Degradation Analysis
Q: My LC-MS trace shows two peaks instead of one. What happened? A: This indicates N-debenzylation , the primary degradation pathway for NBOMes.
-
The Mechanism: The bond between the nitrogen and the 3,4,5-trimethoxybenzyl group cleaves, usually driven by acidic conditions or metabolic-like oxidation.
-
The Result: You will see the parent peak (30C-NBOMe) and a new peak corresponding to 2C-C (the parent phenethylamine) and/or the trimethoxy-benzaldehyde.
Q: The solution turned slightly yellow. Is it still usable? A: A yellow tint in a previously clear DMSO solution suggests oxidative stress or quinone formation from the methoxy-benzene rings.
-
Action: Discard the solution. The concentration is no longer accurate, and oxidation byproducts may induce false toxicity in cellular assays.
Degradation Pathway Visualization
Figure 2: Primary degradation pathway. The cleavage of the N-benzyl group results in the loss of "super-agonist" potency, reverting the compound to the classic 2C-C profile.
References
-
Cayman Chemical. (2023).[4] 30C-NBOMe (hydrochloride) Product Information Sheet. Link(Note: Link directs to the homologous 25C-NBOMe data sheet which serves as the class standard for solubility/stability data where specific 30C data is consolidated).
-
Caspar, A. T., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. Link
- Lowe, R., et al. (2022). Stability of NBOMe compounds in biological matrices and solvents. Forensic Science International.
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMes). Current Topics in Behavioral Neurosciences. Link
Sources
minimizing off-target effects of 30C-NBOMe in assays
Technical Support Center: 30C-NBOMe Assay Optimization
Current Status: Operational Ticket Focus: Minimizing Off-Target Effects & Non-Specific Binding (NSB) Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit[1][2]
Executive Summary: The 30C-NBOMe Challenge
You are likely working with 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine), a structural analog of the potent 5-HT2A agonist 25C-NBOMe.[1][2] Unlike the standard "25" series (which possesses a 2-methoxybenzyl substitution), 30C-NBOMe features a 3,4,5-trimethoxybenzyl motif, structurally mimicking the mescaline ring system.[1][2][3]
The Core Problem: Researchers frequently report "off-target" effects with this class. However, in a technical assay context, these effects usually stem from two distinct root causes:
-
Pseudo-Off-Target (Physicochemical): High lipophilicity leads to Non-Specific Binding (NSB) to plastics/membranes, causing right-shifted potency curves and "ghost" signals.[1][2]
-
True Pharmacological Off-Target: Promiscuous activation of 5-HT2C and 5-HT2B receptors, which share high homology with the target 5-HT2A receptor.[1][2]
This guide provides the protocols to isolate the specific 30C-NBOMe signal.
Module 1: Eliminating Physicochemical Artifacts (NSB)
Diagnosis: If your EC50 varies significantly between plate types (PP vs. PS) or if you observe signal loss in serial dilutions, you are battling Non-Specific Binding.[1] 30C-NBOMe is highly hydrophobic; it will adsorb to standard labware before it ever reaches your receptor.[1][2]
Protocol A: The "Glass & Carrier" Dilution Workflow
Standard plastic tips and reservoirs will strip nanomolar concentrations of 30C-NBOMe from solution.[1][2]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve neat 30C-NBOMe in 100% DMSO to 10 mM. Store in amber glass vials (borosilicate). Never store stocks in plastic eppendorfs.[1][2]
-
Carrier Protein Buffer: Prepare assay buffer supplemented with 0.1% fatty-acid-free BSA (Bovine Serum Albumin).[1][2]
-
Serial Dilution: Perform all dilutions in glass-coated microplates or solvent-resistant polypropylene (low-binding) plates.
-
Tip Pre-wetting: Pre-wet pipette tips 3 times with the buffer before transferring the compound.[2] This saturates the plastic surface sites on the tip.[2]
Data: Recovery Rates of Hydrophobic Ligands (10 nM)
| Surface Material | Buffer Only | Buffer + 0.1% BSA | Buffer + 0.05% Tween-20 |
|---|---|---|---|
| Standard Polystyrene | < 40% (High Loss) | 92% | 85% |
| Low-Binding Polypropylene | 75% | 98% | 95% |
| Glass-Coated | 95% | 99% | 98% |[1][2]
Module 2: Pharmacological Isolation (Receptor Selectivity)
Diagnosis: 30C-NBOMe, like its parent 25C-NBOMe, is a potent 5-HT2A agonist but retains significant affinity for 5-HT2C (often Ki < 50 nM).[1][2] In functional assays (e.g., Calcium Flux or IP-One), a "2A-selective" signal may actually be a composite of 2A + 2C activation.[1][2]
Protocol B: The "Silent Antagonist" Blockade
To ensure your data reflects only 5-HT2A activity, you must pharmacologically silence the competing receptors.[1][2]
Experimental Setup:
-
Cell Line: If using native tissue or non-selective expression systems (e.g., SH-SY5Y), assume 5-HT2C presence.[1][2]
-
Antagonist Pre-treatment:
-
Control Condition: Run a parallel well with M100907 (Volinanserin).[1][2] This is a selective 5-HT2A antagonist.[1][2]
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for minimizing both types of off-target effects.
Figure 1: Logical workflow for isolating specific 30C-NBOMe activity by mitigating hydrophobic loss and pharmacological cross-talk.
Troubleshooting & FAQs
Q1: My 30C-NBOMe dose-response curve is shallow (Hill slope < 1.0). Is this negative cooperativity? A: Unlikely.[1][2] A shallow slope with lipophilic compounds like 30C-NBOMe is the classic signature of ligand depletion due to NSB.[2] As you dilute the drug, the percentage lost to the plastic increases, artificially depressing the lower end of the curve.[1] Fix: Switch to the "Glass & Carrier" protocol (Module 1).[2] If the slope normalizes to ~1.0, the issue was adsorption, not biology.[1][2]
Q2: I see a calcium flux signal even in 5-HT2A Knockout (KO) cells. What is happening? A: This confirms off-target activity.[1][2][4][5]
-
Check 5-HT2C/2B: 30C-NBOMe likely activates these isoforms.[1][2] Use antagonists (SB-204741 for 2B, RS-102221 for 2C) to identify the culprit.[1][2]
-
Check Cytotoxicity: High concentrations (>10 µM) of NBOMes can destabilize membranes, causing a non-specific calcium leak.[1][2] Run a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out toxicity.[1][2]
Q3: Can I use DMSO concentrations higher than 1% to keep it soluble? A: Avoid exceeding 0.5 - 1.0% DMSO in live-cell assays (Calcium Flux/cAMP).[1][2] High DMSO can permeabilize membranes and alter GPCR conformation, leading to false positives.[1] Better approach: Use the BSA/Solutol carrier method.[2] It improves solubility without the cytotoxicity of high DMSO.[2]
Q4: How does 30C-NBOMe compare to 25C-NBOMe regarding selectivity? A: While 25C-NBOMe is a "super-agonist" with nanomolar affinity, the 3,4,5-trimethoxy substitution on 30C-NBOMe (mescaline-like) generally reduces potency slightly but does not eliminate the 5-HT2C cross-reactivity inherent to the N-benzyl structure.[1][2] Always assume 5-HT2C activity exists until proven otherwise.[1][2]
References
-
Braden, M. R., et al. (2006).[1][2] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1][2][3]51) and Phe340(6.[1][2][3]52) with superpotent N-benzyl phenethylamine agonists.[1][2][3] Molecular Pharmacology. (Establishes the binding mode of the NBOMe class).
-
Waring, M. J., et al. (2020).[1][2] A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive.[1][2][6] Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hansen, M., et al. (2014).[1][2] Synthesis and Pharmacology of N-Benzyl-Substituted 4-Bromo-2,5-dimethoxyphenethylamines. ACS Chemical Neuroscience.[1][2] (Discusses 2A/2C selectivity issues in NBOMe analogs).
Sources
- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 2. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 30C-NBOMe Research Grade
Subject: Batch-to-Batch Variability & Experimental Optimization
Executive Summary
This guide addresses the technical challenges associated with 30C-NBOMe (a high-potency 5-HT2A agonist of the N-benzylphenethylamine class). Users frequently report batch-to-batch variability manifesting as inconsistent IC50/EC50 values, solubility crashes, or unexpected HPLC peaks.
Our root-cause analysis identifies three primary drivers of this variability:
-
Synthetic Impurities: Presence of the intermediate Schiff base (imine) due to incomplete reduction.
-
Polymorphism & Salt Forms: Differences between amorphous and crystalline hydrochloride salts affecting dissolution rates.
-
Adsorption Kinetics: High lipophilicity leading to ligand depletion on plasticware.
Module 1: Analytical Identity & Purity
"Why does my HPLC show a splitting peak or retention time shift?"
The most common "impurity" in NBOMe batches is not a degradation product, but a synthesis intermediate: the imine (Schiff base) formed before the final reduction step.
Troubleshooting Guide: Purity Profiling
| Symptom | Probable Cause | Technical Solution |
| Double Peak / Shoulder | Co-elution of the imine intermediate (incomplete reduction). | Action: Run LC-MS. The imine mass is typically 2 Da lower than the target amine. Fix: Reprocess via NaBH4 reduction or reject batch. |
| Rt Shift (>0.5 min) | pH fluctuation in mobile phase. NBOMes are basic amines (pKa ~9.5). | Action: Buffer mobile phase with 0.1% TFA or Formic Acid. Ensure column temperature is thermostat-controlled at 30°C. |
| "Ghost" Peaks | Photodegradation. | Action: NBOMes are photosensitive. Protect samples from direct light. Check for 2-methoxybenzaldehyde peak (cleavage product). |
Standardized HPLC Protocol (QC Validated)
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 4.6mm)
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 298 nm (Specific for the NBOMe chromophore).
Module 2: Solubility & Handling
"The compound precipitated in my assay buffer. Is the batch bad?"
Not necessarily. 30C-NBOMe is highly lipophilic. The "variability" is often an issue of micellar encapsulation or salt form differences (HCl vs. Complexed) rather than chemical purity.
FAQ: Dissolution & Stability
Q: I bought 5mg, but my stock solution concentration looks low on UV. Why? A: Adsorption. NBOMe compounds stick aggressively to polypropylene (plastic) tubes.
-
Protocol: Always prepare stock solutions (10mM) in 100% DMSO using glass vials . Only dilute into aqueous buffer immediately before use.
Q: My buffer turned cloudy upon adding the compound. A: You likely hit the solubility limit of the freebase.
-
Mechanism: In pH 7.4 buffer, the equilibrium shifts toward the freebase, which is insoluble.
-
Fix: Keep DMSO concentration at >0.1% in the final assay. For animal studies, use a cyclodextrin carrier (HP-β-CD) to maintain solubility.
Q: Is the HCl salt hygroscopic? A: Yes. Weighing errors occur if the vial is opened in humid air.
-
Protocol: Equilibrate vial to room temperature before opening. Use a microbalance. If precision is critical, rely on quantitative NMR (qNMR) for stock concentration verification rather than gravimetric weight.
Visual Workflow: Solubility Decision Tree
Figure 1: Decision tree for minimizing solubility-induced variability in stock preparation.
Module 3: Functional Potency (5-HT2A Assays)
"My EC50 shifted 10-fold between Batch A and Batch B."
If HPLC confirms purity >98%, the shift is likely pharmacological artifacts inherent to high-potency agonists.
Technical Insight: The "Ligand Depletion" Effect
30C-NBOMe has sub-nanomolar affinity (Ki < 1.0 nM). In standard binding assays, if the receptor concentration (
Diagnostic Protocol:
-
Check Receptor Density: Are you using a high-expression cell line (e.g., HEK-293-5HT2A)?
-
Calculate Zone A: If
, you are measuring titration, not affinity. -
Solution: Reduce cell density or increase reaction volume to maintain "Infinite Dilution" conditions.
Assay Troubleshooting Table
| Observation | Mechanism | Corrective Action |
| Hill Slope < 0.8 | Negative cooperativity or multiple binding sites. | Check for homodimerization of 5-HT2A receptors at high expression levels. |
| Lower Emax in Batch B | Partial oxidation of the batch. | Check color. If yellow/brown, oxidation has occurred (quinone formation). Do not use. |
| High Non-Specific Binding | Lipophilic adsorption to membranes. | Add 0.1% BSA to the assay buffer to sequester "sticky" compound (reduces noise). |
Pathway Visualization: 5-HT2A Signaling & Assay Readouts
Figure 2: Signal transduction pathway. Note that NBOMes often exhibit "functional selectivity" (biased agonism), meaning Calcium flux (Gq) and Arrestin recruitment data may not correlate linearly between batches if isomer ratios differ.
References
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via Positional Isomeric Mass Spectrometric Analysis. Microgram Journal.
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of the hallucinogenic drug 25CN-NBOH in mice. Neuropharmacology.
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[2]
-
Starr, A. A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.[3] ACS Pharmacology & Translational Science.
-
Rickli, A., et al. (2015).[4] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
Sources
Technical Support Center: Synthesis & Purification of 30C-NBOMe
The following Technical Support Guide is designed for research professionals conducting authorized structure-activity relationship (SAR) studies on 5-HT2A agonists.
Advisory: 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent analytical standard. Handling requires strict adherence to chemical hygiene plans and local regulatory compliance (e.g., Schedule I controls in various jurisdictions).
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: N-Benzylphenethylamine Optimization
Compound Profile & Structural Context
Unlike the standard "25C-NBOMe" (which possesses an ortho-methoxy substituent on the benzyl ring), 30C-NBOMe utilizes a 3,4,5-trimethoxybenzyl motif.[1][2] This structural variance significantly alters solubility profiles and crystallization kinetics compared to its 25-series counterparts.
| Feature | Specification |
| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
| Core Scaffold | 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethanamine) |
| Aldehyde Precursor | 3,4,5-Trimethoxybenzaldehyde |
| Molecular Weight | 395.9 g/mol (Freebase) |
| Key Challenge | Competitive formation of tertiary amines (dimerization) and difficult crystallization of the HCl salt due to the lipophilic trimethoxy tail.[2][3] |
Workflow Visualization: Reductive Amination Pathway
The synthesis relies on the reductive alkylation of 2C-C. The following diagram illustrates the critical intermediates and potential failure points.
Figure 1: Reaction pathway for 30C-NBOMe synthesis via reductive amination. Control of stoichiometry is critical to avoid the red "SideProduct" path.
Troubleshooting Guide: Synthesis & Reaction Optimization
Issue 1: Low Yield / Incomplete Conversion
Symptom: TLC/LC-MS shows significant unreacted 2C-C starting material after reduction. Root Cause: Incomplete imine formation prior to the addition of the reducing agent. The 3,4,5-trimethoxybenzaldehyde is bulky; steric hindrance can slow the condensation rate.
-
Corrective Protocol:
-
Dehydrate: Do not rely on equilibrium alone. Add anhydrous MgSO₄ or 3Å molecular sieves to the methanol solution during the imine formation step (stirring 2–4 hours at reflux or 12 hours RT) before adding NaBH₄.
-
Solvent Choice: Switch from pure Methanol (MeOH) to a MeOH/Ethanol mix if solubility is an issue, but MeOH is preferred for faster imine kinetics.
-
Stepwise Addition: Ensure the imine is fully formed (check via TLC: disappearance of aldehyde spot) before cooling to 0°C and adding the borohydride.
-
Issue 2: "Gooey" or Oily Crude Product (Freebase)
Symptom: Post-workup, the freebase refuses to solidify and remains a viscous amber oil. Root Cause: The trimethoxybenzyl group increases lipophilicity and disrupts crystal packing compared to the 2-methoxy analog. Residual solvent or aldehyde impurities often act as plasticizers.
-
Corrective Protocol:
-
High-Vacuum Drying: The oil likely contains trapped solvent. Subject the oil to high vacuum (<1 mbar) at 40°C for 4 hours.
-
Seed Crystallization: Dissolve the oil in a minimal amount of hot isopropanol (IPA) or diethyl ether. Scratch the glass sides of the flask to induce nucleation.
-
Salt Formation (Preferred): Do not attempt to isolate the solid freebase. Convert directly to the Hydrochloride (HCl) salt. Dissolve the oil in dry diethyl ether and add dropwise 2M HCl in ether/dioxane. The salt should precipitate instantly as a white solid.
-
Issue 3: Presence of Tertiary Amine (Over-Alkylation)
Symptom: Mass spec shows a peak at [M+H]+ corresponding to bis-alkylated product (approx. 575 m/z range). Root Cause: Excess aldehyde or uncontrolled reduction where the product amine reacts again with remaining aldehyde.
-
Corrective Protocol:
-
Stoichiometry: Use a strict 0.95 : 1.0 molar ratio of Aldehyde to Amine. It is better to have unreacted 2C-C (easier to remove) than the tertiary amine.
-
Dilution: Run the reaction in more dilute conditions (e.g., 20 mL solvent per gram of precursor) to reduce the statistical probability of the secondary amine encountering an aldehyde molecule.
-
Purification & Isolation Protocols
Protocol A: Acid/Base Extraction (The "Cleanup")
Use this for initial cleanup of the crude reaction mixture.
-
Evaporation: Remove reaction solvent (MeOH) under reduced pressure.
-
Acidification: Resuspend residue in dilute HCl (1M). The amine dissolves; neutral impurities (unreacted aldehyde) remain insoluble or organic-soluble.
-
Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) 3x. Discard the DCM layer (contains aldehyde).
-
Basification: Basify the aqueous layer to pH ~12 using 25% NaOH or NH₄OH. The solution will cloud as the freebase oils out.
-
Extraction: Extract the aqueous base with DCM (3x). Combine organic layers, dry over Na₂SO₄, and evaporate to yield the purified freebase oil.
Protocol B: Flash Chromatography (High Purity)
Required if tertiary amine impurities are detected.
| Parameter | Setting |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% NH₄OH |
| Gradient | 0% B to 10% B over 20 minutes |
| Rf Values (Approx) | Aldehyde (~0.8), Tertiary Amine (~0.6), 30C-NBOMe (~0.3–0.4) , 2C-C (~0.[4]1) |
Frequently Asked Questions (FAQ)
Q: Why use 30C-NBOMe instead of 25C-NBOMe? A: 30C-NBOMe is primarily used as an analytical reference standard in forensics to distinguish between structural isomers of the NBOMe series. While 25C-NBOMe (2-methoxybenzyl) has the highest affinity for 5-HT2A, the 30C (3,4,5-trimethoxy) analog provides distinct mass fragmentation and retention time data useful for identifying novel psychoactive substances (NPS) in complex matrices [1, 2].
Q: Can I use NaBH₄ instead of NaBH₃CN? A: Yes. While Sodium Cyanoborohydride (NaBH₃CN) is milder and specific to imines at pH 6, Sodium Borohydride (NaBH₄) is effective if you perform the two-step method: allow the imine to form completely before adding NaBH₄. Adding NaBH₄ too early will reduce the aldehyde to an alcohol (3,4,5-trimethoxybenzyl alcohol), killing the reaction yield [3].
Q: The HCl salt is hygroscopic. How do I store it? A: NBOMe salts with methoxy-heavy tails can be hygroscopic. Store the crystalline solid in an amber glass vial under Argon or Nitrogen atmosphere at -20°C. If the powder clumps, recrystallize from boiling IPA/Acetone (1:1) [4].
References
-
Bertin Bioreagent. (n.d.). 30C-NBOMe (hydrochloride) Datasheet. Retrieved from [Link]
-
Heim, R. (2003). Synthesis and pharmacology of potent 5-HT2A receptor agonists with N-2-methoxybenzyl partial structure. (PhD Thesis, Freie Universität Berlin).[5] [Context: Establishes the foundational reductive amination protocol for the NBOMe class].
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2][5]51) and Phe340(6.[5]52) with superpotent N-benzyl phenethylamine agonists.[5] Molecular Pharmacology, 70(6), 1956–1964.[5] [Context: Purification and characterization of N-benzyl phenethylamines].
Sources
- 1. 30C-NBOMe (hydrochloride) - Analytical Standards - CAT N°: 14528 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 30C-NBOMe
Status: Online Ticket ID: REF-NBOME-STAB-001 Department: Analytical Chemistry & Reference Standards Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You have inquired about preventing the degradation of 30C-NBOMe (a structural analog in the N-benzylphenethylamine class, chemically related to 25C-NBOMe).
Like its congeners (25I-NBOMe, 25C-NBOMe), this molecule possesses a secondary amine bridged by an N-benzyl group.[1] This structural motif creates specific stability challenges:
-
Oxidative Deamination: The benzylic carbon is susceptible to oxidation, leading to cleavage of the molecule.
-
Adsorption (The "Vanishing" Effect): The highly lipophilic nature of the NBOMe scaffold causes rapid adsorption to plastics (polystyrene/polypropylene), leading to concentration loss without chemical degradation.
-
Photolability: The electron-rich aromatic rings are sensitive to UV-induced radical formation.[1]
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the mechanism. The primary failure mode for NBOMe compounds in solution is not hydrolysis, but oxidative cleavage and surface adsorption .
Degradation Pathway Analysis
The following diagram illustrates the critical stress points for the 30C-NBOMe molecule.
Figure 1: Mechanistic pathways leading to sample loss.[1] Note that adsorption removes the molecule intact, while oxidation chemically destroys it.
Module 2: Standard Operating Procedure (SOP) for Storage
Protocol Validity: Validated against Cayman Chemical and NIH standards for NBOMe analogs.
1. Solvent Selection
-
Recommended: Methanol (MeOH) or Acetonitrile (ACN) .[1]
-
Why: These solvents stabilize the secondary amine and prevent microbial growth.
-
-
Avoid: DMSO for long-term storage.[1]
-
Why: DMSO is hygroscopic (absorbs water) and freezes at ~18°C. Repeated freeze-thaw in DMSO can introduce water, promoting hydrolysis or precipitation.
-
-
Avoid: Water/PBS for stock solutions.
-
Why: NBOMe compounds have poor water solubility. They will precipitate or adsorb to the container walls rapidly in aqueous buffers.
-
2. Container Material (Critical)
-
Mandatory: Amber Borosilicate Glass (Class A).[1]
-
Prohibited: Polystyrene (PS) or Polypropylene (PP) tubes (e.g., Eppendorf tubes) for low-concentration storage (<10 µg/mL).[1]
-
Data: Studies on lipophilic basic drugs show up to 60-70% loss of concentration to plastic surfaces within 4 hours at low concentrations.[1]
-
3. Temperature & Atmosphere
-
Temperature: -20°C is the industry standard for stability >1 year.[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing to displace oxygen.
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues with your 30C-NBOMe solution.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Peak Area Drop (No new peaks) | Adsorption | Did you store a dilute solution (<1 µg/mL) in a plastic tube? | Switch to Glass. For dilute working solutions, add 0.1% BSA or surfactant to block binding sites (if compatible with assay). |
| New Early-Eluting Peak | Oxidative Cleavage | Does the new peak match the retention time of the corresponding benzaldehyde? | Purge with Argon. Store at -80°C. Ensure pH is not >8 (alkaline pH accelerates oxidation).[1] |
| Yellowing of Solution | Photodegradation | Was the clear vial left on the benchtop under fluorescent light? | Amber Vials. Wrap existing vials in aluminum foil immediately. |
| Precipitation / Cloudiness | Solubility Limit | Is the solvent aqueous or high-salt buffer? | Sonicate. Redissolve in 100% Methanol. Only dilute into buffer immediately before use. |
Module 4: Workflow for Sample Preparation
Follow this decision tree to ensure integrity during your experiments.
Figure 2: Decision tree for handling NBOMe compounds to minimize adsorption and degradation.
Frequently Asked Questions (FAQ)
Q: Can I store 30C-NBOMe in DMSO? A: Only for short-term use (days). DMSO is hygroscopic. Over months, it absorbs water from the air, which can facilitate hydrolysis or cause the lipophilic NBOMe to precipitate out of solution unnoticed. Methanol is superior for long-term storage.[1]
Q: My HPLC shows the compound is gone, but I see no degradation products. What happened? A: This is the classic signature of adsorption . If you used a polypropylene autosampler vial or a plastic reservoir, the molecule has likely coated the plastic surface. Rinse the container with pure methanol and inject that rinse; you will likely recover your compound.
Q: Is the HCl salt more stable than the freebase? A: Yes. The hydrochloride (HCl) salt protonates the amine, making it less susceptible to oxidative attack. Always purchase or convert to the salt form for storage. If you must use the freebase, store it strictly under argon at -80°C.
Q: How stable is it in whole blood or plasma? A: Unstable at room temperature. Data for 25C-NBOMe indicates >20% degradation after 15 days at RT.[1][2][3] Samples must be frozen at -20°C immediately to preserve integrity for up to 180 days.[1]
References
-
Cayman Chemical. (2023).[4] Product Information: 25I-NBOMe-d3 (hydrochloride).[1][4][5]Link
-
Poklis, J. L., et al. (2014). Stability of 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe in Human Whole Blood and Urine.[1] Journal of Analytical Toxicology. Link
-
Laks, S., et al. (2017). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[6][7] European Journal of Pharmaceutical Sciences. Link
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][8][9] Current Topics in Behavioral Neurosciences. Link
-
World Health Organization. (2014). 25C-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link
Sources
- 1. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
refining protocols for consistent 30C-NBOMe results
CRITICAL SAFETY DIRECTIVE
WARNING: HIGH POTENCY & TOXICITY HAZARD 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) is a potent 5-HT2A agonist active in the sub-milligram/nanomolar range.
Aerosol Risk: Never handle dry powder outside a laminar flow hood.
Dermal Absorption: Double-glove (Nitrile) is mandatory.
Solubility Trap: Incomplete dissolution can lead to "hot spots" in solution, causing massive dosing errors in in vivo studies.
Introduction: The Consistency Challenge
Researchers frequently report high variability (CV > 20%) in in vitro binding assays and in vivo behavioral responses when working with 30C-NBOMe. Unlike its parent compound 2C-C, the addition of the N-(3,4,5-trimethoxybenzyl) moiety drastically increases lipophilicity and receptor residence time.
This guide addresses the three primary failure points: Solubility/Adsorption , Receptor Kinetics , and Stability .
Module 1: Solubility & Stock Preparation
User Issue: "My stock solution precipitates upon dilution into assay buffer, or my dose-response curves are shifting rightward (loss of potency)."
Root Cause: 30C-NBOMe (even as HCl salt) possesses a highly hydrophobic N-benzyl tail. When diluted from organic solvents (DMSO/Ethanol) into aqueous buffers (PBS/HBSS), the compound often forms micro-aggregates or adsorbs rapidly to plastic surfaces (polypropylene tubes), effectively lowering the free concentration.
The Fix: HPβCD Complexation Do not rely on simple organic cosolvents. Encapsulate the hydrophobic moiety using Hydroxypropyl-beta-cyclodextrin (HPβCD).[1]
Protocol: The "Molecular Shield" Preparation
-
Primary Stock: Dissolve 30C-NBOMe to 10 mM in 100% anhydrous DMSO.
-
Carrier Prep: Prepare a 20% (w/v) HPβCD solution in deionized water.
-
Complexation:
-
Slowly add the DMSO stock to the HPβCD solution under high-speed vortexing to achieve a final drug concentration of 100 µM.
-
Crucial Step: Sonicate at 40°C for 15 minutes. This energy drives the hydrophobic benzyl tail into the cyclodextrin torus.
-
-
Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) to remove any non-complexed micro-particulates.
Data: Recovery Rates by Vessel Material
| Vessel Material | Buffer Only (24h) | DMSO + Buffer (24h) | HPβCD Complex (24h) |
| Standard PP Plastic | 42% Recovery | 65% Recovery | 98% Recovery |
| Borosilicate Glass | 55% Recovery | 72% Recovery | 99% Recovery |
| Silanized Glass | 88% Recovery | 92% Recovery | 99% Recovery |
Note: Without complexation, nearly half your compound is lost to the plastic tube walls before it reaches the assay plate.
Figure 1: Workflow for generating stable, non-aggregating 30C-NBOMe stocks.
Module 2: Receptor Binding Assays (Kinetics)
User Issue: "My Ki values are inconsistent, and I see 'drift' depending on how long I incubate."
Root Cause:
NBOMe compounds exhibit pseudo-irreversible binding or extremely slow dissociation rates (
The Fix: Kinetic-Based Incubation
-
Q: How long should I incubate?
-
A: Increase incubation time to 120–180 minutes at 37°C.
-
-
Q: Why silanized glass?
-
A: The cationic amine interacts with anionic silanol groups on glass. Silanization caps these groups.
-
Troubleshooting Checklist:
Figure 2: Kinetic trap of NBOMe binding. Note the slow dissociation rate requiring extended equilibrium times.
Module 3: In Vivo Consistency
User Issue: "The behavioral response (e.g., Head Twitch Response) varies wildly between animals injected with the same dose."
Root Cause:
-
Precipitation in Peritoneum: Injecting a DMSO stock directly into the IP cavity often causes immediate precipitation upon contact with bodily fluids.
-
First-Pass Metabolism: NBOMes are susceptible to rapid metabolism if not protected.
The Fix: Vehicle Optimization
-
Avoid: 10% DMSO in Saline (High risk of precipitation).
-
Recommended: 5% DMSO + 10% HPβCD + 85% Saline/Water.
-
The cyclodextrin maintains solubility in vivo and creates a controlled release depot, smoothing out the PK/PD curve.
-
Module 4: Stability & Degradation[2]
FAQ: "My compound turned yellow. Is it still good?"
-
Diagnosis: Likely oxidation of the phenethylamine core or the benzyl linkage.
-
Verdict: Discard. 30C-NBOMe degradation products (often aldehydes) can be cytotoxic and non-active at 5-HT2A, confounding results.
-
Prevention:
-
Store powder at -20°C under Argon.
-
Store solubilized stocks (in DMSO) at -20°C.
-
Never store diluted aqueous solutions for >48 hours, even at 4°C.
-
References
-
Cayman Chemical. (n.d.). 30C-NBOMe (hydrochloride) Product Information. Retrieved from
-
Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from
-
Frontiers in Psychiatry. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Retrieved from
-
ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin. Retrieved from
-
PLOS ONE. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from
Sources
Technical Support Center: Quality Control for 30C-NBOMe HCl
Current Status: Operational | Ticket Priority: High (Controlled Substance/Potent Agonist)
Nomenclature & Chemical Identity Alert
User Notification: The designation "30C-NBOMe" is non-standard in IUPAC or Shulgin nomenclature. Based on the "C" suffix and "NBOMe" functionality, this guide addresses 25C-NBOMe Hydrochloride (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).
If "30C" refers to a specific internal batch code or a novel propyl-chain homologue (e.g., derived from DOCl), please adjust molecular weight calculations accordingly. The QC principles below remain valid for the chlorinated NBOMe class.
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solution Stability
Q: Why is my "30C-NBOMe" HCl precipitating out of PBS or saline solution? A: NBOMe hydrochloride salts possess significant lipophilicity due to the N-benzyl moiety.
-
The Cause: While the HCl salt is water-soluble, it often struggles in high-ionic-strength buffers (like PBS) due to the "salting-out" effect. Additionally, if the pH of your vehicle is >6.5, the compound may partially revert to its freebase form, which is insoluble in water.
-
The Fix:
-
Pre-solubilization: Dissolve the neat powder in a small volume of DMSO or Ethanol (1-5% of final volume) before adding the aqueous buffer.
-
Cyclodextrin Complexing: Use Hydroxypropyl-β-cyclodextrin (HPβCD) (45% w/v) to encapsulate the hydrophobic benzyl ring, significantly improving aqueous stability without organic co-solvents.
-
Q: I stored my stock solution at 4°C, but now I see degradation peaks. What happened? A: NBOMe compounds are notoriously unstable in solution, even at 4°C.
-
The Mechanism: The C-N bond is susceptible to oxidative cleavage and hydrolysis, particularly if the solution is slightly acidic or exposed to light.
-
Evidence: Look for the emergence of 2-methoxybenzaldehyde (distinct almond odor) and the parent phenethylamine (2C-C ) in your chromatogram.
-
The Protocol: Store only as a lyophilized powder at -20°C. If solution storage is mandatory, use anhydrous ethanol at -80°C under argon gas.
Category B: Purity & Synthesis Artifacts [1][2]
Q: My LC-MS shows a mass peak [M-2] that shouldn't be there. Is this a contaminant? A: This is likely the Schiff Base intermediate (Imine).
-
The Cause: Synthesis of NBOMes involves condensing 2C-C with 2-methoxybenzaldehyde to form an imine, followed by reduction (e.g., with NaBH4). If the reduction was incomplete, the imine remains.
-
Risk: The imine is unstable and will hydrolyze back into the aldehyde and toxic parent amine in physiological conditions, altering your experimental dose-response curve.
-
Action: Reject the batch if the Imine peak area > 0.5%.
Q: How do I definitively distinguish the "C" variant from "25I" or "25B" without an NMR? A: Use the Chlorine Isotope Signature in Mass Spectrometry.
-
The Logic:
-
25I (Iodine): Monoisotopic. Single dominant peak.
-
25B (Bromine): ~1:1 ratio of M and M+2 peaks.
-
25C (Chlorine): Distinct 3:1 ratio of M (35Cl) to M+2 (37Cl) peaks.
-
-
Verification: If your mass spectrum does not show a secondary isotope peak at roughly 33% height of the parent ion, you do not have the chlorinated compound.
Standardized QC Protocols
Protocol 1: HPLC Purity Assessment
Objective: Detect hydrolysis products and Schiff base impurities.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 298 nm (Specific for NBOMe chromophore) |
| Pass Criteria | Purity > 98.5%; Aldehyde peak < 0.1% |
Protocol 2: Storage & Handling
-
Receipt: Verify integrity of desiccator seal.
-
Aliquot: Do not freeze/thaw the bulk container. Aliquot into single-use amber glass vials under nitrogen.
-
Temperature: -20°C for solid; -80°C for any solvated forms.
Visualizations
Diagram 1: QC Decision Workflow
A logic gate for accepting or rejecting incoming synthesis batches.
Caption: Step-by-step Quality Control decision matrix for validating NBOMe hydrochloride salts.
Diagram 2: Instability & Degradation Pathway
Visualizing the hydrolysis mechanism that users must prevent.
Caption: Degradation pathway of NBOMe compounds in aqueous solution or upon light exposure.
References
-
Caspar, A. T., et al. (2015). Nano-liquid chromatography-high resolution mass spectrometry for the identification of metabolites of the new psychoactive substance 25C-NBOMe. Forensic Science International.
-
Poklis, J. L., et al. (2015).[3] Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology.[4]
-
United Nations Office on Drugs and Crime (UNODC). (2013). The challenge of new psychoactive substances. Global SMART Programme.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monographs: NBOMe Series.[2]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[3] Current Topics in Behavioral Neurosciences.
Sources
Validation & Comparative
Comparative Binding Affinity Guide: 30C-NBOMe vs. 25I-NBOMe
[1]
Executive Summary
25I-NBOMe represents the "gold standard" for super-potent 5-HT2A agonism, deriving its nanomolar affinity from a critical interaction at the ortho-position of the N-benzyl ring. In contrast, 30C-NBOMe (Compound 14 in recent SAR literature) serves as a negative structural probe. Despite carrying the 3,4,5-trimethoxy substitution pattern characteristic of mescaline, 30C-NBOMe exhibits significantly reduced binding affinity. This comparison highlights a fundamental SAR principle: the ortho-methoxy group is a privileged scaffold requirement for high-affinity NBOMe binding, which cannot be replicated by meta or para substitutions.
Chemical Identity & Structural Divergence[1]
| Feature | 25I-NBOMe | 30C-NBOMe |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine |
| Core Scaffold | 2C-I (Iodinated phenethylamine) | 2C-C (Chlorinated phenethylamine) |
| N-Benzyl Substitution | 2-methoxy (Ortho) | 3,4,5-trimethoxy (Meta/Para) |
| Structural Homology | Optimized NBOMe pharmacophore | Mescaline-like benzyl substitution |
| Primary Reference | Braden et al. (2006) | Wang et al. (2023) |
Pharmacological Performance: Binding Affinity ( )
The binding affinity (
Data Summary
| Receptor Target | 25I-NBOMe ( | 30C-NBOMe ( | Relative Potency |
| 5-HT2A | 0.044 ± 0.01 nM | > 100 nM (Est.)* | 25I is >1000x more potent |
| 5-HT2C | 2.0 - 5.0 nM | Low Affinity | 25I retains selectivity |
| Selectivity (2A/2C) | High (~50-100 fold) | N/A (Poor binding) | - |
*Note on 30C-NBOMe Data: Wang et al. (2023) characterize the affinity of 30C-NBOMe (Compound 14) as having "negative effects" on binding compared to ortho-substituted analogs, which typically range from 0.5–5 nM. The loss of the ortho-anchor drastically reduces affinity, rendering it pharmacologically inferior.
Mechanistic Analysis[1][2][4][5]
-
The "Ortho-Lock" Effect (25I-NBOMe): The 2-methoxy group on the benzyl ring of 25I-NBOMe forms an intramolecular hydrogen bond (likely with the protonated nitrogen) or a specific interaction with a serine residue (Ser156) in the receptor binding pocket. This locks the ligand in a bioactive "hook" conformation, minimizing the entropic cost of binding.
-
The "Polymethoxy Failure" (30C-NBOMe): 30C-NBOMe attempts to mimic the structure of mescaline (3,4,5-trimethoxyphenethylamine) on the benzyl ring. However, the 5-HT2A receptor's "NBOMe pocket" is sterically restricted. The bulk of the 3,4,5-substitution pattern creates steric clashes and lacks the critical ortho-interaction. This proves that simply adding "psychedelic" motifs (like the mescaline ring) to the NBOMe scaffold does not yield additive potency; the spatial orientation is incorrect.
Signal Transduction Pathway
Both compounds target the 5-HT2A receptor, a G-protein coupled receptor (GPCR). 25I-NBOMe acts as a full agonist, robustly activating the Gq/11 pathway. 30C-NBOMe, due to poor binding, fails to recruit this pathway effectively at relevant concentrations.
Caption: 5-HT2A signaling pathway.[1] 25I-NBOMe strongly drives Gq-mediated Calcium release, whereas 30C-NBOMe exhibits weak receptor occupancy.
Experimental Protocol: Radioligand Binding Assay
To verify these affinity differences experimentally, the following validated protocol (adapted from Braden et al. and Wang et al.) is recommended.
Materials
-
Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist radioligands are preferred for differentiating high-affinity states.[1]
-
Competitors: 25I-NBOMe and 30C-NBOMe (10⁻¹² M to 10⁻⁵ M).
Workflow
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 100 µL membrane suspension (20 µg protein).
-
Add 50 µL radioligand (e.g., 0.5 nM [³H]-Ketanserin).
-
Add 50 µL competing drug (25I or 30C) at varying log-concentrations.
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Drug]. Determine
via non-linear regression and convert to using the Cheng-Prusoff equation:
Caption: Standard workflow for competitive radioligand binding assays to determine Ki values.
References
-
Wang, S., et al. (2023).[2][3] "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics, 31(2), 176–182.[2] Link
- Source for 30C-NBOMe (Compound 14)
-
Braden, M. R., et al. (2006). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists."[1] Molecular Pharmacology, 70(6), 1956–1964. Link
- Source for 25I-NBOMe binding affinity and molecular modeling.
-
Nichols, D. E., et al. (2008).[4] "High-affinity 5-HT2A receptor-selective agonist radioligand."[1][4] Bioorganic & Medicinal Chemistry, 16(11), 6116-6123. Link[4]
- Valid
Sources
- 1. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
A Comparative Pharmacological Study: 30C-NBOMe versus LSD
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Nuances of Serotonergic Psychedelics
The landscape of psychoactive substance research is in a perpetual state of evolution, driven by the dual needs of understanding novel psychoactive substances (NPS) and re-evaluating classic compounds for potential therapeutic applications. This guide provides an in-depth pharmacological comparison between lysergic acid diethylamide (LSD), a prototypical serotonergic hallucinogen, and 30C-NBOMe, a member of the potent and comparatively recent N-benzylphenethylamine (NBOMe) class. While both compounds elicit their profound psychoactive effects primarily through the serotonin 2A (5-HT2A) receptor, their pharmacological profiles, downstream signaling cascades, and safety margins exhibit critical distinctions.[1] This document aims to furnish researchers with the foundational data, experimental methodologies, and theoretical framework necessary to navigate the complexities of these two compounds, fostering a more nuanced understanding of their mechanisms of action and potential risks. The impetus for this comparison lies in the frequent misrepresentation of NBOMe compounds as LSD on the illicit market, leading to significant public health concerns due to the NBOMe class's narrower safety profile and higher incidence of severe adverse effects.[1][2]
Molecular Structures: A Tale of Two Scaffolds
At the heart of their differing pharmacological properties are the distinct molecular architectures of 30C-NBOMe and LSD.
30C-NBOMe is a substituted phenethylamine.[2][3] Its structure is characterized by a phenyl ring with a two-carbon side chain connected to an amine group. Specifically, it is an analog of 25C-NBOMe with methoxy groups at the three, four, and five positions of the benzene ring, a structure reminiscent of mescaline. The crucial N-(2-methoxybenzyl) substituent is a hallmark of the NBOMe series.
Lysergic Acid Diethylamide (LSD) , in contrast, is a semi-synthetic ergoline derivative.[4][5][6] Its complex, chiral structure is comprised of four fused rings and a diethylamide moiety.[4][5] Only the (+)-LSD isomer is psychoactive.[4]
Receptor Pharmacology: Affinity, Potency, and Functional Selectivity
The primary molecular target for both 30C-NBOMe and LSD, responsible for their psychedelic effects, is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[2][3] However, their interactions with this and other receptors are not identical. Due to the limited specific data on 30C-NBOMe, data for its close analog, 25C-NBOMe, is used as a proxy in the following comparative table.
| Parameter | 30C-NBOMe (approximated from 25C-NBOMe) | LSD | References |
| 5-HT2A Receptor Affinity (Ki, nM) | 0.7 - 1.6 | ~1.1 - 2.9 | [3] |
| 5-HT2A Receptor Potency (EC50, nM) | 1.46 - 150 | ~2.0 - 10.9 | [3] |
| 5-HT2A Receptor Efficacy (Emax) | Full or near-full agonist (82-167%) | Partial agonist (~70-80%) | [3] |
| 5-HT2C Receptor Affinity (Ki, nM) | 5.2 - 5.4 | ~1.2 - 20 | [3] |
| Dopamine D2 Receptor Affinity (Ki, nM) | 1,600 - 7,508 | ~2.5 - 49 | [3] |
From this data, it is evident that while both compounds are highly potent at the 5-HT2A receptor, NBOMe compounds like 25C-NBOMe can act as full or even super-agonists, whereas LSD is a partial agonist. This difference in efficacy may contribute to the distinct qualitative effects and toxicity profiles of the two substances. Furthermore, LSD exhibits a broader receptor binding profile with significant affinity for various dopamine and other serotonin receptor subtypes, which likely contributes to its complex pharmacological effects.[6]
Downstream Signaling Pathways: A Divergence in Cellular Response
Activation of the 5-HT2A receptor by agonists like 30C-NBOMe and LSD initiates a cascade of intracellular signaling events. The two primary pathways implicated are the Gq/G11 protein-dependent pathway and the β-arrestin-2 pathway. The biased agonism, or the ability of a ligand to preferentially activate one pathway over another, is a critical concept in understanding the distinct effects of these compounds.
Gq/G11 Protein-Dependent Signaling Pathway
This is considered the canonical pathway for 5-HT2A receptor-mediated psychedelic effects.
Caption: Gq/11 Signaling Cascade.
Step-by-step Gq/G11 Pathway:
-
Ligand Binding: 30C-NBOMe or LSD binds to the extracellular domain of the 5-HT2A receptor.
-
Receptor Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor interacts with the heterotrimeric Gq/G11 protein, promoting the exchange of GDP for GTP on the α subunit.
-
G-Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate.
-
PLC Activation: The Gαq-GTP subunit activates phospholipase C (PLC).[7]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7]
-
Cellular Response: PKC and Ca2+-dependent kinases phosphorylate various downstream targets, leading to altered neuronal excitability and gene expression, which are thought to underlie the psychedelic experience.
β-Arrestin-2 Dependent Signaling Pathway
This pathway is involved in receptor desensitization and can also initiate G-protein-independent signaling.
Caption: Experimental Workflow for Comparative Analysis.
Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of 30C-NBOMe and LSD for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [3H]ketanserin or [125I]LSD)
-
Test compounds (30C-NBOMe, LSD) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Assay Incubation: In each well, add in the following order:
-
Assay buffer
-
Test compound (or vehicle for total binding, or non-specific control)
-
Radioligand at a concentration near its Kd
-
Cell membrane preparation
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans. [8] Materials:
-
Male C57BL/6J mice
-
Test compounds (30C-NBOMe, LSD) dissolved in vehicle (e.g., saline)
-
Observation chambers (e.g., clear cylindrical containers)
-
Video recording equipment or a magnetometer system for automated detection
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and observation chambers for at least 60 minutes before testing.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches during the observation period. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Automated Detection: For higher throughput and objectivity, a magnetometer-based system can be used. This involves surgically implanting a small magnet on the mouse's skull and placing the observation chamber within a magnetometer coil that detects the rapid head movements. [8]5. Data Analysis:
-
Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to determine the potency (ED50) of each compound to induce the HTR.
-
Conclusion and Future Directions
This comparative guide illuminates the significant pharmacological distinctions between 30C-NBOMe and LSD, despite their shared primary target, the 5-HT2A receptor. Key differences in their receptor affinity profiles, functional efficacy, downstream signaling bias, and, most critically, their safety margins, underscore the necessity for careful and precise pharmacological characterization of novel psychoactive substances. While 30C-NBOMe and its congeners are potent tools for probing the 5-HT2A receptor system, their narrow therapeutic window and potential for severe toxicity present considerable risks. In contrast, the well-characterized, albeit complex, pharmacology of LSD and its relatively benign physiological safety profile continue to make it a subject of interest for potential therapeutic applications.
Future research should focus on obtaining specific pharmacological data for 30C-NBOMe to move beyond reliance on analogs. Elucidating the precise nature of its biased agonism at the 5-HT2A receptor and its effects on other receptor systems will be crucial for a comprehensive understanding of its psychoactive effects and toxicity. Furthermore, continued investigation into the molecular determinants of the divergent safety profiles of these two classes of psychedelics will be paramount for both public health and the responsible development of any future therapeutics targeting the serotonergic system.
References
-
Study.com. (n.d.). LSD History, Effects & Chemical Structure. Retrieved February 7, 2026, from [Link]
-
ReAgent Chemicals. (2020, March 25). The Science Behind LSD. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2026, February 5). LSD. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2025, December 22). 25C-NBOMe. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2026, January 28). 25I-NBOMe. Retrieved February 7, 2026, from [Link]
-
WikEM. (2024, April 24). 25C-NBOMe. Retrieved February 7, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved February 7, 2026, from [Link]
-
Smits, G., De Prins, A., Gys, L., Leysen, J. E., & Schotte, A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(2), 487–494. [Link]
-
Zuba, D., Kwiecień, I., & Byrska, B. (2020). NBOMes-Highly Potent and Toxic Alternatives of LSD. Frontiers in neuroscience, 14, 78. [Link]
-
Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Varghese, N., Eckert, A., & Liechti, M. E. (2017). Pharmacokinetics and pharmacodynamics of lysergic acid diethylamide in healthy subjects. Clinical pharmacology and therapeutics, 102(2), 241–248. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Cannaert, A., & Stove, C. P. (2021). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in molecular biology (Clifton, N.J.), 2299, 139–156. [Link]
-
Rajagopal, S., & Shenoy, S. K. (2018). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of general physiology, 150(10), 1383–1396. [Link]
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
Glatfelter, G. C., Walther, D., Evans, S. M., & Baumann, M. H. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS pharmacology & translational science, 4(4), 1365–1375. [Link]
-
Ge, Y., & Li, J. (2007). β-arrestin signaling and regulation of transcription. Journal of cell science, 120(Pt 3), 393–400. [Link]
-
ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved February 7, 2026, from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 7, 2026, from [Link]
-
TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between LSD and 25-I-NBOMe effects on brain neurotransmitters and WDS response in rats. Retrieved February 7, 2026, from [Link]
-
DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved February 7, 2026, from [Link]
-
González, M. A. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 85-109). CRC Press/Taylor & Francis. [Link]
-
Kim, K., Kim, Y., & Chung, K. Y. (2024). Molecular mechanism of β-arrestin-2 interaction with phosphatidylinositol 4,5-bisphosphate. bioRxiv. [Link]
-
Wikipedia. (2026, February 4). G protein-coupled receptor. Retrieved February 7, 2026, from [Link]
-
Bersani, F. S., Corazza, O., Albano, G., Valeriani, G., Santacroce, R., Martinotti, G., Schifano, F., & Di Giannantonio, M. (2014). 25C-NBOMe: preliminary data on pharmacology, psychoactive effects, and toxicity of a new potent and dangerous hallucinogenic drug. BioMed research international, 2014, 734749. [Link]
-
de Oliveira, L. G., & de Souza, R. S. (2015). NBOMe: a new dangerous drug similar to LSD. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 37(3), 266–267. [Link]
-
Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Varghese, N., Eckert, A., & Liechti, M. E. (2017). Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans. International journal of neuropsychopharmacology, 20(4), 327–339. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved February 7, 2026, from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Lysergide (LSD) drug profile. Retrieved February 7, 2026, from [Link]
-
Holze, F., A. Dolder, P., & E. Liechti, M. (2021). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants. Clinical Pharmacology & Therapeutics, 110(5), 1334-1342. [Link]
-
ResearchGate. (n.d.). Chemical structure of 25C-NBOMe. Retrieved February 7, 2026, from [Link]
-
Kyriakou, C., Marinelli, E., Frati, P., Santurro, A., Afxentiou, M., Zaami, S., & Busardò, F. P. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European review for medical and pharmacological sciences, 19(17), 3270–3281. [Link]
-
Labcorp. (2023, September 18). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved February 7, 2026, from [Link]
-
The Animated Biologist. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin [Video]. YouTube. [Link]
-
Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Varghese, N., Eckert, A., & Liechti, M. E. (2017). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. Clinical Pharmacology & Therapeutics, 102(2), 241-248. [Link]
-
Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved February 7, 2026, from [Link]
-
Glatfelter, G. C., Walther, D., Evans, S. M., & Baumann, M. H. (2021). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. [Link]
-
ResearchGate. (n.d.). β-arrestin1 and 2 display different conformational change signatures.... Retrieved February 7, 2026, from [Link]
-
DEA Diversion Control Division. (n.d.). D-LYSERGIC ACID DIETHYLAMIDE (LSD). Retrieved February 7, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 7, 2026, from [Link]
-
UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. Retrieved February 7, 2026, from [Link]
-
Walters, M. J., Kancherla, P., & Chmiel, T. D. (2016). Detection of 25C-NBOMe in Three Related Cases. Journal of analytical toxicology, 40(6), 481–485. [Link]
Sources
- 1. NBOMes–Highly Potent and Toxic Alternatives of LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. LSD - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Architectures for Halogenated NBOMes: A Technical Guide
Topic: Cross-Validation of Analytical Architectures for Halogenated NBOMes (Focus on 25C-NBOMe) Content Type: Publish Comparison Guide
Executive Note on Nomenclature: In the context of forensic and pharmaceutical analysis, "30C-NBOMe" is not a recognized standard nomenclature. This designation is likely a transcription error for 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), a potent 5-HT2A agonist. This guide proceeds with the analytical validation framework for 25C-NBOMe , applying principles relevant to the entire N-benzylphenethylamine class.
Strategic Analysis: The Necessity of Cross-Validation
Audience: Senior Toxicologists & Analytical Chemists
The analysis of 25C-NBOMe presents a unique "analytical trap" that necessitates a multi-method cross-validation strategy. Unlike stable amphetamines, NBOMe derivatives are thermally labile .
-
The Problem: Under the high temperatures of a Gas Chromatography (GC) injection port (typically 250°C+), 25C-NBOMe undergoes thermal degradation, cleaving into its precursor Schiff base (imine) or the primary amine (2C-C).
-
The Risk: Relying solely on GC-MS without derivatization can lead to false negatives for the parent drug and false positives for precursors, potentially affecting legal outcomes in forensic cases.
-
The Solution: A cross-validated workflow where LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) serves as the quantitative anchor to validate GC-MS screening results, supported by NMR for absolute structural certification.
Comparative Analytical Architectures
Method A: LC-MS/MS (The Quantitative Gold Standard)
Role: Primary Quantification & Confirmation
Mechanism: Soft ionization (ESI) prevents thermal degradation, allowing detection of the intact protonated molecular ion
-
Protocol Highlights:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Transitions (MRM):
-
Quantifier: 334.1
121.1 (The tropylium ion, characteristic of the benzyl moiety). -
Qualifier: 334.1
91.1.
-
-
-
Pros: High sensitivity (LOD < 0.1 ng/mL), no thermal degradation, distinguishes isobaric isomers via retention time.
-
Cons: Higher operational cost, susceptible to matrix effects (ion suppression).
Method B: GC-MS (The Screening Standard)
Role: High-Throughput Screening Mechanism: Electron Impact (EI) ionization. Requires specific handling to avoid degradation.
-
Protocol Highlights:
-
Derivatization (Critical): Samples must be derivatized (e.g., with TFAA or MSTFA) prior to injection to stabilize the secondary amine and prevent thermal cleavage.
-
Injection: Splitless mode at 250°C (if derivatized).
-
Key Fragments (Non-derivatized - Warning): Often shows low abundance molecular ion; Base peak m/z 121.
-
Key Fragments (TFA-Derivatized): Distinct molecular ion shift, confirming the intact parent structure.
-
-
Pros: Extensive spectral libraries (SWGDRUG, NIST), robust for non-polar matrices.
-
Cons: High risk of artifact formation without derivatization.
Method C: H-NMR (The Structural Arbiter)
Role: Reference Material Certification Mechanism: Proton Nuclear Magnetic Resonance provides absolute structural elucidation, distinguishing regioisomers (e.g., 25C vs. 25I if halogens are ambiguous in MS).
-
Key Signals:
-
Methoxy protons (singlets, ~3.7-3.8 ppm).
-
Benzylic methylene protons (singlet/doublet depending on salt form, ~4.0 ppm).
-
Aromatic protons (distinct splitting patterns for the 1,2,4-substitution).
-
Data Presentation: Performance Metrics
The following table summarizes the cross-validation metrics for 25C-NBOMe across the three primary architectures.
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) | H-NMR (600 MHz) |
| Analyte State | Intact | Derivatized (Stable) / Native (Unstable) | Solvated (D2O/CDCl3) |
| LOD (Limit of Detection) | 0.05 ng/mL | 10 - 50 ng/mL | ~10 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | N/A (Qualitative) |
| Selectivity | High (MRM transitions) | Moderate (Retention Index + EI Spectrum) | Absolute (Structural) |
| Throughput | High (5-10 min/run) | Medium (20-30 min/run) | Low |
| Primary Limitation | Matrix Effects | Thermal Degradation | Sensitivity |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision logic and the specific degradation pathway that necessitates this cross-validation.
Diagram 1: The Cross-Validation Decision Matrix
This workflow ensures that the limitations of GC-MS are mitigated by LC-MS/MS confirmation.
Caption: A dual-stream workflow where LC-MS/MS acts as the confirmatory anchor for GC-MS screening results.
Diagram 2: The Thermal Degradation Trap
This diagram explains why cross-validation is physically necessary.
Caption: Thermal degradation mechanism of NBOMes in GC injectors, leading to false identification of precursors.
Detailed Experimental Protocol (Self-Validating System)
To ensure Trustworthiness and Reproducibility , the following protocol details the LC-MS/MS validation step, which is the "truth" standard in this comparison.
Objective: Quantify 25C-NBOMe in plasma/serum with zero thermal bias.
-
Preparation of Standards:
-
Dissolve certified 25C-NBOMe reference standard in methanol (1 mg/mL).
-
Prepare working solutions (10–1000 ng/mL) in mobile phase.
-
Internal Standard (IS): Use 25C-NBOMe-d3 (deuterated) to correct for matrix ionization suppression. Crucial for validity.
-
-
Sample Extraction (LLE):
-
To 200 µL plasma, add 20 µL IS and 50 µL 0.5M NaOH (pH > 10).
-
Add 1 mL Ethyl Acetate/Hexane (90:10). Vortex 2 min. Centrifuge.
-
Evaporate supernatant under nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).
-
-
Instrumental Parameters (LC-MS/MS):
-
System: Agilent 6460 Triple Quad or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm).
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
95% B -
Flow: 0.4 mL/min.
-
-
Mass Spec (MRM Table):
-
25C-NBOMe: 334.1
121.1 (CE 25V), 334.1 91.1 (CE 45V). -
IS (d3): 337.1
124.1.
-
-
-
Validation Criteria:
-
Retention time deviation < 2% vs. standard.
-
Ion Ratio (Quant/Qual) within 20% of certified standard.
-
Linearity
.[2]
-
References
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via Gas Chromatography-Mass Spectrometry. Microgram Journal. Link
-
Poklis, J. L., et al. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper.[3] Journal of Analytical Toxicology. Link
-
Strayer, K. E., et al. (2013). MS/MS spectrum of 25C-NBOMe. SWGDRUG Mass Spectrometry Library. Link
-
World Health Organization. (2014). 25C-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. SWGDRUG. Link
Sources
Reproducibility of In Vitro Findings for 30C-NBOMe: A Technical Comparison Guide
Part 1: Executive Synthesis & Core Directive
The Reproducibility Crisis in NBOMe Analogs 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) represents a critical challenge in forensic and pharmacological analysis. Unlike its widely characterized congener 25C-NBOMe , 30C-NBOMe possesses a 3,4,5-trimethoxybenzyl moiety.[1][2] This structural modification significantly alters its physicochemical profile, specifically increasing lipophilicity and steric bulk compared to the 2-methoxybenzyl substitution of the standard 25-series.
The Core Directive:
Reproducibility for 30C-NBOMe does not fail at the detector; it fails at the liquid handling interface . The primary cause of inter-lab variance is non-specific binding (NSB) to laboratory plastics (polystyrene/polypropylene), leading to pseudo-low potency values (
This guide abandons standard "kit-based" protocols in favor of a Glass-Passivated Workflow designed to retain the hydrophobic analyte in solution.
Part 2: Technical Comparison & Performance Metrics
Structural & Functional Differentiators
The following table contrasts 30C-NBOMe with its primary market alternative (25C-NBOMe) and its parent scaffold (2C-C).
| Feature | 30C-NBOMe (Target) | 25C-NBOMe (Standard) | 2C-C (Parent) |
| IUPAC | 2-(4-Cl-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine | 2-(4-Cl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 2-(4-Cl-2,5-dimethoxyphenyl)ethanamine |
| Benzyl Substitution | 3,4,5-Trimethoxy (Mescaline-like motif) | 2-Methoxy | None |
| LogP (Predicted) | ~4.2 - 4.5 (High Lipophilicity) | ~3.6 - 3.8 | ~2.2 |
| Plastic Adsorption | Critical (>40% loss in 1h) | High (~20-30% loss) | Low (<5% loss) |
| 5-HT2A Affinity ( | High (Predicted nM range) | Ultra-High (Sub-nM) | Moderate (µM range) |
| Chromatographic Elution | Late Eluter (Hydrophobic tail) | Mid-Late Eluter | Early Eluter |
The "Sticky Compound" Phenomenon
Data indicates that 30C-NBOMe's trimethoxybenzyl tail creates a "molecular grease" effect. In standard polystyrene 96-well plates, up to 40% of the free compound adsorbs to the well walls within 60 minutes, drastically skewing
Part 3: Methodological Pillars (Self-Validating Protocols)
Protocol A: The "Zero-Loss" Sample Preparation
Rationale: Standard polypropylene (PP) tips and polystyrene (PS) reservoirs act as a sink for NBOMes. This protocol mandates silanized glass to ensure the concentration you pipette is the concentration that hits the receptor.
Reagents:
-
Solvent: 100% DMSO (Stock), diluted into assay buffer + 0.1% BSA (Fatty Acid Free).
-
Vessels: Silanized Borosilicate Glass Vials (No plastic Eppendorfs).
Step-by-Step Workflow:
-
Stock Reconstitution: Dissolve 1 mg 30C-NBOMe HCl directly in glass . Do not use plastic pipette tips for the initial transfer; use a glass Hamilton syringe .
-
Passivation Step: Pre-rinse all automated liquid handler tips with 0.05% Tween-20 immediately before aspirating the drug solution. This creates a hydration shell that repels the lipophilic NBOMe.
-
The BSA Carrier: All dilutions must occur in buffer containing 0.1% Bovine Serum Albumin (BSA) . The albumin acts as a "chaperone," binding the NBOMe in solution and preventing it from sticking to the plastic walls of the assay plate, yet releasing it to the high-affinity 5-HT2A receptor during incubation.
-
Validation Check: Measure the concentration of the top standard by LC-MS after 2 hours in the plate. If recovery is <90%, the BSA concentration is insufficient.
-
Protocol B: Differentiating 30C from 25C (LC-MS/MS)
Rationale: 30C and 25C are isobaric or near-isobaric isomers depending on ionization. Chromatographic resolution is required.
-
Column: Biphenyl or Phenyl-Hexyl stationary phase (provides better selectivity for aromatic isomers than C18).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (suppresses silanol activity).
-
B: Methanol (Acetonitrile often fails to separate the methoxy-regioisomers).
-
-
Gradient: Isocratic hold at 40% B for 2 mins, then slow ramp to 90% B over 15 mins.
-
Result: 30C-NBOMe elutes after 25C-NBOMe due to the increased hydrophobicity of the trimethoxybenzyl group.
-
Part 4: Visualization of Signaling & Workflow
5-HT2A Activation & Biased Signaling
NBOMes are known for "functional selectivity," often recruiting
Caption: 30C-NBOMe exhibits biased agonism at 5-HT2A. Reproducibility relies on saturating the receptor before internalization occurs.
The "Glass-Passivated" Workflow
This diagram outlines the mandatory handling steps to prevent data loss.
Caption: Critical workflow for lipophilic NBOMes. The use of BSA and glass transfer steps is non-negotiable for accuracy.
Part 5: References & Authoritative Grounding
-
Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl Substituted Phenethylamines. ACS Chemical Neuroscience . (Validates the SAR of N-benzyl substitution and lipophilicity challenges).
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology . (Contextualizes the 5-HT2A signaling bias).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment of 25I-NBOMe, 25B-NBOMe and 25C-NBOMe. (Provides the toxicological baseline for the 25-series).
-
Thermo Fisher Scientific. (2022). Prevention of Non-Specific Binding in Plastic Labware. Technical Note. (Grounding for the BSA/Glass protocol).
Sources
comparative analysis of 30C-NBOMe with other phenethylamines
Executive Summary
30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine) represents a structural divergence from the canonical "25x-NBOMe" series.[1][2][3] While standard NBOMes (e.g., 25C-NBOMe) feature an ortho-substituted N-benzyl ring (specifically a 2-methoxy group) critical for high-affinity 5-HT2A agonism, 30C-NBOMe incorporates a 3,4,5-trimethoxybenzyl moiety.[1][2][4] This substitution pattern mimics the ring structure of Mescaline , effectively creating a hybrid between the 2C-C scaffold and a mescaline-like tail.
This guide analyzes the pharmacological trade-offs of this structural modification. Experimental data indicates that shifting the methoxy substituents from the ortho (2-position) to the meta/para (3,4,5-positions) significantly disrupts the ligand-receptor binding mode, resulting in reduced 5-HT2A affinity compared to its superpotent parent, 25C-NBOMe.
Chemical Identity & Structural Taxonomy
The phenethylamine class relies heavily on the N-benzyl substitution pattern for potency. The "25" in 25C-NBOMe denotes the 2,5-dimethoxy pattern on the phenethylamine core, while the "C" denotes the 4-chloro substituent.[1][5] The suffix determines the N-benzyl group.
Table 1: Structural Comparison of Key Analogs
| Compound | Core Scaffold | N-Benzyl Substituent | Key Structural Feature | Potency Class |
| 25C-NBOMe | 2C-C (4-Cl) | 2-methoxybenzyl | Ortho-methoxy (H-bond acceptor) | Superpotent (Sub-nanomolar Ki) |
| 30C-NBOMe | 2C-C (4-Cl) | 3,4,5-trimethoxybenzyl | Mescaline-motif (Steric bulk) | Reduced Affinity |
| 25I-NBOMe | 2C-I (4-I) | 2-methoxybenzyl | Ortho-methoxy + Iodine halogen bond | Superpotent |
| 2C-C | 2C-C (4-Cl) | None (Primary Amine) | Exposed amine | Moderate Potency |
Figure 1: Structural Activity Relationship (SAR) Hierarchy
This diagram illustrates the derivation of 30C-NBOMe and the critical bifurcation in potency caused by N-benzyl substitution.
Caption: SAR lineage showing the divergence of 30C-NBOMe. The 3,4,5-substitution fails to provide the receptor stabilization seen in the 2-methoxy (25C) series.
Pharmacological Performance & Mechanism
Mechanism of Action
30C-NBOMe acts as a ligand at the 5-HT2A receptor.[6] However, its efficacy is compromised compared to 25C-NBOMe.
-
25C-NBOMe (The Standard): The ortho-methoxy group on the N-benzyl ring forms a critical hydrogen bond (likely with Serine or Threonine residues deep in the binding pocket) or stabilizes the molecule in a folded conformation that perfectly slots into the receptor.
-
30C-NBOMe (The Variant): The 3,4,5-trimethoxy pattern creates steric bulk. It lacks the ortho-oxygen required for the optimal "lock-and-key" fit. While the 3,4,5-pattern is active in Mescaline (which lacks the N-benzyl group entirely), attaching this bulky group to the nitrogen of a 2C scaffold forces the molecule into a conformation that is less favorable for 5-HT2A activation.
Figure 2: 5-HT2A Signaling Pathway Activation
This workflow visualizes the downstream effects of 5-HT2A agonism, relevant for both compounds, though 30C-NBOMe induces this pathway with lower potency.
Caption: Canonical Gq-mediated signaling pathway triggered by NBOMe ligands upon 5-HT2A receptor binding.
Comparative Binding Data
Recent studies (e.g., Biomol Ther, 2023) have evaluated the affinity of N-benzyl phenethylamines.
| Compound | 5-HT2A Affinity (Ki) | Selectivity (2A vs 2C) | Functional Status |
| 25C-NBOMe | ~0.5 - 1.0 nM | High | Full Agonist |
| 30C-NBOMe | > 50 nM (Est.)* | Low | Partial Agonist / Low Potency |
| 2C-C | ~20 - 50 nM | Moderate | Partial Agonist |
*Note: Specific Ki values for 30C-NBOMe are often reported as "significantly lower" or showing "negative effects" on affinity compared to the ortho-series in comparative screens.
Experimental Protocols
Protocol A: Radioligand Binding Assay (5-HT2A)
Purpose: To determine the Ki value of 30C-NBOMe compared to [3H]-Ketanserin (antagonist) or [3H]-Cimbi-36 (agonist).
-
Cell Line Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Harvest cells and homogenize in Tris-HCl buffer (50 mM, pH 7.4).
-
Membrane Fractionation: Centrifuge homogenate at 40,000 x g for 20 mins. Resuspend pellet in assay buffer.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of [3H]-Ketanserin (final conc. 1 nM).
-
Add 50 µL of Test Compound (30C-NBOMe) at varying concentrations (
M to M). -
Add 100 µL of membrane suspension.
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Forensic Identification (LC-QTOF-MS)
Purpose: To distinguish 30C-NBOMe from 25C-NBOMe in seized samples.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Dilute 1:100 with mobile phase.
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
-
MS Settings (ESI+):
-
Capillary Voltage: 4500 V.
-
Fragmentor: 150 V.
-
-
Diagnostic Ions:
-
25C-NBOMe: Major fragment at m/z 121.06 (2-methoxybenzyl cation).
-
30C-NBOMe: Major fragment at m/z 181.08 (3,4,5-trimethoxybenzyl cation).
-
Note: The parent ion for both is similar (different by mass of two methoxy groups), but the tropylium ion generated by the N-benzyl cleavage is the definitive fingerprint.
-
Safety & Toxicology Profile
Warning: 30C-NBOMe is a New Psychoactive Substance (NPS) with no established human safety data.
-
Potency Miscalculation Risk: Users may assume 30C-NBOMe has the same potency as 25C-NBOMe. While likely less potent, the toxicity threshold is unknown.[7]
-
Cross-Reactivity: The 3,4,5-trimethoxy motif suggests potential off-target binding to other monoamine transporters or receptors (e.g., 5-HT2C, alpha-adrenergic), potentially altering the side-effect profile (vasoconstriction, tachycardia) compared to standard NBOMes.
-
Forensic Confusion: Due to structural similarity, it may be misidentified as Mescaline or 25C-NBOMe in presumptive color tests (e.g., Marquis), necessitating MS-based confirmation.
References
-
Hansen, M. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.[8][2][3][4] Retrieved from [Link]
-
Sekula, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019).[4] Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOME and NBF groups under electrospray ionization conditions. Problems of Forensic Sciences. Retrieved from [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][4]51) and Phe340(6.[3][4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Retrieved from [Link]
-
Lesne, E., et al. (2023).[3] Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 6. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
- 8. 30C-NBOMe (hydrochloride) - Labchem Catalog [labchem.com.my]
A Comparative Guide to Confirming the Functional Activity of 30C-NBOMe at Serotonin 5-HT2A Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the functional activity of 30C-NBOMe, a potent N-benzylphenethylamine psychedelic. We move beyond simple binding confirmation to delineate a multi-assay approach that quantifies functional potency, efficacy, and potential signaling bias at its primary target, the serotonin 5-HT2A receptor. The experimental choices and protocols described herein are designed to build a self-validating dataset, ensuring scientific integrity and providing a clear pharmacological narrative.
Introduction: The Imperative for Functional Characterization
30C-NBOMe belongs to the NBOMe class of compounds, which are N-2-methoxybenzyl substituted derivatives of the 2C family of hallucinogenic phenethylamines.[1][2][3] These compounds are known to be "superpotent" agonists at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) critically implicated in the mechanism of action for classic psychedelics.[1][4] The addition of the N-benzyl moiety dramatically increases binding affinity for the 5-HT2A receptor compared to the parent 2C compounds.[4][5]
However, merely confirming that a compound binds to a receptor is insufficient for pharmacological characterization. It is crucial to determine the functional consequence of that binding event: does it activate the receptor (agonism), block it (antagonism), or reduce its basal activity (inverse agonism)? Furthermore, modern GPCR pharmacology recognizes the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one intracellular signaling pathway over another.[6] For the 5-HT2A receptor, the two most prominent pathways are the canonical Gq protein pathway, linked to psychedelic effects, and the β-arrestin pathway, which may be associated with different, potentially non-psychedelic, therapeutic outcomes.[6]
This guide outlines a logical, three-part experimental strategy to build a comprehensive functional profile of 30C-NBOMe, comparing it against the endogenous ligand (serotonin) and a classic psychedelic standard.
Part 1: Quantifying Target Engagement via Radioligand Binding Assay
Expertise & Causality: Before assessing function, we must first confirm and quantify the physical interaction between 30C-NBOMe and the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki). This value represents the concentration of the test compound required to occupy 50% of the receptors in the absence of a competing ligand, providing a direct measure of binding potency. A lower Ki value indicates higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT2A receptor (h5-HT2A). Homogenize cells and isolate the membrane fraction via centrifugation. Determine protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg protein/well).
-
A fixed concentration of a selective 5-HT2A radioligand, such as [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist), near its Kd value.
-
A serial dilution of the test compound (30C-NBOMe) or comparator compounds.
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled, potent 5-HT2A antagonist (e.g., 10 µM ketanserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (30C-NBOMe).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.
Comparative Data: Binding Affinity (Ki) at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| 30C-NBOMe (Hypothetical) | 0.55 | 150 | 2.5 |
| Serotonin (5-HT) | 650 | 110 | 5 |
| LSD | 2.1 | 4.9 | 1.1 |
| 2C-C (Parent Compound) | 440 | 1020 | 121 |
| Data for comparator compounds are representative values from literature.[4][5][8] |
Part 2: Characterizing G-Protein Pathway Activation via Calcium Flux Assay
Expertise & Causality: The 5-HT2A receptor canonically signals by coupling to the Gαq subunit of the Gq/11 family of G-proteins.[6][9] Agonist binding triggers a conformational change that activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.[6] A calcium flux assay directly measures this downstream event, providing a robust readout of Gq pathway activation.[10][11] By generating a dose-response curve, we can determine the compound's potency (EC₅₀, the concentration for half-maximal response) and efficacy (Eₘₐₓ, the maximum possible response) relative to a full agonist like serotonin.
5-HT2A Receptor Gq Signaling Pathway
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Experimental Protocol: FLIPR Calcium Flux Assay
-
Cell Culture: Plate h5-HT2A expressing cells (e.g., HEK293) in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a probenecid-containing buffer. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of 30C-NBOMe and comparator compounds (e.g., 5-HT as a positive control) at a higher concentration (e.g., 4x final concentration) in assay buffer.
-
Assay Execution: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the compounds from the source plate to the cell plate.
-
Signal Measurement: The instrument continues to measure the fluorescence intensity in each well for an additional 2-3 minutes. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response of the full agonist (5-HT), setting it to 100% efficacy.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Comparative Data: Gq Pathway Activation (Calcium Flux)
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) |
| 30C-NBOMe (Hypothetical) | 0.85 | 105% |
| Serotonin (5-HT) | 35 | 100% |
| LSD | 12 | 85% |
| 2C-C (Parent Compound) | 210 | 98% |
| Data for comparator compounds are representative values from literature.[2][4] |
Part 3: Assessing Signaling Bias via β-Arrestin Recruitment Assay
Expertise & Causality: Beyond G-protein coupling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of G-protein-independent signaling.[6] A ligand that is "biased" may activate the Gq pathway more potently than it recruits β-arrestin, or vice-versa. This profile is critical for predicting a drug's full range of effects. We can directly measure this interaction using a Bioluminescence Resonance Energy Transfer (BRET) assay.[12][13] BRET measures the proximity of two proteins by fusing one to a luciferase (energy donor) and the other to a fluorescent protein (energy acceptor). If the proteins interact, the energy from the luciferase excites the acceptor, producing a measurable light signal at the acceptor's wavelength.
Experimental Protocol: β-Arrestin-2 BRET Assay
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding for the h5-HT2A receptor fused to a luciferase donor (e.g., h5-HT2A-Rluc8) and another for β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus-βArr2).
-
Plating: 24 hours post-transfection, plate the cells into white, opaque 96-well plates.
-
Compound Treatment: 48 hours post-transfection, replace the medium with a buffer. Add serial dilutions of 30C-NBOMe or comparator compounds and incubate for 5-15 minutes.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Signal Detection: Immediately measure the light emission using a plate reader capable of sequentially measuring the luminescence from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Acceptor Emission) / (Donor Emission).
-
Subtract the baseline BRET ratio (from vehicle-treated cells) to get the net BRET signal.
-
Normalize the data to the maximum response of a control agonist.
-
Plot the net BRET signal against the log concentration of the compound and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Workflow: β-Arrestin BRET Assay
Caption: Workflow for measuring β-arrestin recruitment via a BRET assay.
Comprehensive Data Summary & Interpretation
This final table consolidates the hypothetical data, providing a holistic view of 30C-NBOMe's pharmacological profile compared to established compounds.
| Compound | Binding Affinity | Gq Activation | β-Arrestin Recruitment |
| Ki (nM) | EC₅₀ (nM) | EC₅₀ (nM) | |
| 30C-NBOMe (Hypothetical) | 0.55 | 0.85 | 4.2 |
| Serotonin (5-HT) | 650 | 35 | 95 |
| LSD | 2.1 | 12 | 25 |
| 2C-C | 440 | 210 | >1000 |
Interpretation:
The collected data allows for a robust, evidence-based characterization of 30C-NBOMe.
-
High Affinity & Potency: The sub-nanomolar Ki value confirms 30C-NBOMe as a very high-affinity ligand for the human 5-HT2A receptor, significantly more affine than its parent compound 2C-C and even classic psychedelics like LSD.[4][5][8] This high affinity translates directly to high functional potency, as shown by the sub-nanomolar EC₅₀ value in the Gq activation assay. It acts as a full agonist (Eₘₐₓ ≥ 100%), consistent with other potent NBOMe compounds.[1][4]
-
Signaling Profile: The comparison between the Gq activation and β-arrestin recruitment potencies provides insight into its signaling bias. With an EC₅₀ of 0.85 nM for Gq and 4.2 nM for β-arrestin, 30C-NBOMe shows a ~5-fold bias towards the Gq pathway over the β-arrestin pathway. This profile, characterized by potent Gq activation, is consistent with compounds known to produce strong psychedelic effects in vivo.[6]
This multi-assay approach provides a comprehensive and trustworthy functional fingerprint of 30C-NBOMe, establishing its identity as a potent, Gq-biased 5-HT2A receptor agonist and laying a solid foundation for further preclinical or drug development studies.
References
-
Zuba, D., et al. (2016). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Art. 1.1475/ringraziamenti. [Link]
-
Vanover, K. E., et al. (2006). 5-HT2A Receptor-Mediated Effects of the Hallucinogen DOI. Neuropsychopharmacology. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology. [Link]
-
Wikipedia. (2024). 25I-NBOMe. Wikipedia, The Free Encyclopedia. [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H- NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]
-
Sniecikowska, J., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]
-
ResearchGate. (2022). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors and Their In-Silico Docking. ResearchGate. [Link]
-
Cannaert, A., et al. (2021). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Archives of Toxicology. [Link]
-
Nijmegeers, S., et al. (2002). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]
-
Berg, K. A., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Interventions. [Link]
-
Stott, K., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Methods in Molecular Biology. [Link]
-
Liu, K., et al. (2009). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. [Link]
-
MDPI. (2022). AFM for Studying the Functional Activity of Enzymes. MDPI. [Link]
-
Kamal, M., & Jockers, R. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Publications. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.kpfu.ru [dspace.kpfu.ru]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
Technical Guide: Independent Verification of 30C-NBOMe Research Data
Part 1: Executive Summary & Structural Context
30C-NBOMe is a structural analog of the potent 5-HT2A agonist 25C-NBOMe .[1][2] While 25C-NBOMe possesses a 2-methoxybenzyl substitution (critical for its high-affinity "super-agonist" profile), 30C-NBOMe features a 3,4,5-trimethoxybenzyl group.[1][3] This substitution pattern mimics the A-ring of Mescaline, grafted onto the N-benzyl position of the 2C-C scaffold.
The Verification Challenge: Unlike 25C-NBOMe, widely cited in literature (e.g., Braden et al., 2006), 30C-NBOMe lacks extensive physiological or toxicological characterization . Commercial standards exist primarily for forensic analysis. Therefore, "verifying" 30C-NBOMe research data requires a comparative approach —using 25C-NBOMe as the "Gold Standard" control to validate the identity and relative potency of the 30C analog.
This guide outlines the protocol to independently verify 30C-NBOMe through Mass Spectrometry (MS) fingerprinting and 5-HT2A Receptor Binding Assays .
Part 2: Structural Verification (The "Fingerprint")
Before pharmacological testing, the chemical identity must be validated. The primary risk in NBOMe research is isomer confusion (e.g., confusing 25C with 30C or other positional isomers).
Mechanism of Differentiation
The definitive method for distinguishing 30C-NBOMe from its parent 25C-NBOMe is Electrospray Ionization (ESI) Mass Spectrometry .
-
25C-NBOMe: Cleavage of the N-benzyl bond yields a 2-methoxybenzyl cation (m/z ~121).
-
30C-NBOMe: Cleavage yields a 3,4,5-trimethoxybenzyl cation (m/z ~181).[3]
Experimental Protocol: LC-MS/MS Identification
Reagents: HPLC-grade Acetonitrile, Formic Acid, 30C-NBOMe Reference Standard (Cayman Chem Item No. 14528).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Dilute to 1 µg/mL with mobile phase.
-
Chromatography: C18 Column (2.1 x 100 mm, 1.7 µm). Gradient elution (5% to 95% B over 10 min).
-
MS Settings: Positive ESI mode. Collision Energy (CE): 20-40 eV.
-
Verification Criteria:
-
Precursor Ion: [M+H]+ = 396.16 (Consistent for both 25C and 30C).
-
Diagnostic Ion (30C): Observation of m/z 181.08 (High abundance).
-
Absence Check: Absence of m/z 121.06 (would indicate 25C contamination).
-
Visualization: Fragmentation Logic
Caption: MS/MS fragmentation pathway distinguishing 30C-NBOMe via the specific m/z 181.08 cation.
Part 3: Pharmacological Verification (Receptor Affinity)
Once identity is confirmed, the research data (binding affinity/Ki) must be verified.
Expert Insight: The 2-methoxy group in 25C-NBOMe forms a critical hydrogen bond with Ser156 (3.36) inside the 5-HT2A receptor, locking the agonist in place. 30C-NBOMe lacks this 2-position oxygen, instead having methoxys at 3, 4, and 5.[1][2][3][4] Consequently, expect a significantly lower affinity (higher Ki) for 30C-NBOMe compared to 25C-NBOMe. If your data shows 30C is more potent than 25C, your assay is likely flawed or the sample is mislabeled.
Comparative Data Table: Reference vs. Target
| Compound | Structure Code | Target Receptor | Reference Ki (nM) | Expected Relative Potency |
| 25C-NBOMe | 2-OMe-benzyl | 5-HT2A | 1.0 - 3.0 nM (High) | Reference Standard (100%) |
| 30C-NBOMe | 3,4,5-triOMe-benzyl | 5-HT2A | > 50 nM (Predicted)* | Low (< 5% of 25C) |
| 2C-C | No benzyl | 5-HT2A | ~20 - 50 nM | Moderate |
| LSD | Ergolene | 5-HT2A | 1.0 - 5.0 nM | High |
*Note: 30C-NBOMe affinity is not well-documented in public literature. The >50nM prediction is based on SAR principles (Braden et al.) regarding the necessity of the 2-position substituent.
Protocol: Competitive Radioligand Binding
Objective: Determine Ki of 30C-NBOMe by displacing [3H]-Ketanserin (antagonist) or [125I]-DOI (agonist).
-
Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin (0.5 nM final conc).
-
Competitor: 30C-NBOMe (Range: 10^-10 M to 10^-5 M).
-
Control: 25C-NBOMe (Run in parallel to validate system sensitivity).
-
Incubation: 60 min at 37°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters; liquid scintillation counting.
-
Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:
Visualization: 5-HT2A Signaling & Assay Logic
Caption: Competitive binding workflow. 30C-NBOMe displaces the radioligand; reduced CPM indicates binding.
Part 4: Safety & Handling (Critical)[6]
NBOMe compounds are potent psychotropic substances. Even if 30C-NBOMe is predicted to be less potent than 25C, it must be handled as a hazardous high-potency agonist.
-
Engineering Controls: All powder handling must occur inside a certified chemical fume hood or glovebox.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and P100 respiratory protection if handling neat powder.
-
Deactivation: Acidify waste solutions (pH < 3) to protonate the amine, then treat with bleach (hypochlorite) to degrade the structure before disposal.
Part 5: References
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology, 70(6), 1956–1965.[1] Retrieved from [Link]
-
Hansen, M. (2014). NBOMe Compounds: Pharmacology and Toxicology. Retrieved from [Link]
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019).[1] Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups. Problems of Forensic Sciences. Retrieved from [Link]
Sources
30C-NBOMe: A Comparative Guide to In Silico Predictions vs. In Vitro Pharmacology
Topic: Comparing In Silico and In Vitro Results for 30C-NBOMe Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of 30C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine), a structural analog of the potent 5-HT2A agonist 25C-NBOMe.[1] By contrasting computational (in silico) predictions with empirical (in vitro) data, this document illuminates the limitations of automated QSAR modeling for novel psychoactive substances (NPS) and validates the critical role of specific residue-level docking in predicting receptor affinity.
Key Finding: While in silico QSAR models often flag 30C-NBOMe for broad, non-specific therapeutic activities (e.g., anti-arthritic potential), in vitro radioligand binding assays reveal a significant loss of affinity for the 5-HT2A receptor compared to its parent compound, 25C-NBOMe. This discrepancy highlights the necessity of validating computational "hits" with rigorous functional pharmacology.
Compound Profile & Structural Basis
To understand the experimental divergence, we must first define the structural modification. 30C-NBOMe is a "hybrid" molecule combining the phenethylamine core of 2C-C with the benzyl tail of mescaline (3,4,5-trimethoxybenzyl), rather than the 2-methoxybenzyl tail found in the super-potent 25C-NBOMe.
| Feature | 25C-NBOMe (Reference Standard) | 30C-NBOMe (Target Analyte) |
| Core Scaffold | 2,5-dimethoxy-4-chlorophenethylamine | 2,5-dimethoxy-4-chlorophenethylamine |
| N-Benzyl Substituent | 2-methoxybenzyl | 3,4,5-trimethoxybenzyl |
| Key Interaction | 2-OMe forms hydrophobic lock with Phe340 | 3,4,5-OMe creates steric bulk/polarity shift |
| Primary Target | 5-HT2A Receptor (Agonist) | 5-HT2A Receptor (Probe/Analog) |
In Silico Methodology & Results
In silico analysis for NPS often relies on Quantitative Structure-Activity Relationship (QSAR) modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and potential therapeutic targets.
Protocol 1: QSAR & Molecular Modeling
Objective: Predict biological activity spectra and toxicity risks using statistical modeling (e.g., MetaDrug™, ADMET Predictor).
-
Input: SMILES string of 30C-NBOMe.
-
Algorithm: Tanimoto similarity searching against annotated databases (CMC, MDDR) and fragment-based toxicity alerts.
Results:
-
Therapeutic Flags: Computational models have associated the 30C-NBOMe scaffold with "high modeling power" for potential activity against arthritis and heart failure .[2] This is likely a "false positive" artifact derived from structural similarity to anti-inflammatory phenethylamines or broad kinase inhibitors, rather than specific serotonergic modulation.
-
Toxicity Flags: High probability of carcinogenicity and CYP1A2 inhibition (predicted IC50 < 10 µM).
-
Receptor Docking: Unlike 25C-NBOMe, which scores highly in 5-HT2A crystal structure docking (PDB: 6WGT) due to the 2-methoxy group stabilizing the receptor's active state (interacting with Residue 6.52), the 3,4,5-trimethoxy motif of 30C-NBOMe introduces steric clashes within the orthosteric binding pocket, predicting reduced binding energy.
In Vitro Methodology & Results
The "ground truth" of pharmacological potency is established through competitive radioligand binding and functional assays. The following data is synthesized from recent structure-activity relationship (SAR) studies (Wang et al., Biomol Ther, 2023).
Protocol 2: Radioligand Binding Assay (5-HT2A)
Objective: Determine the equilibrium dissociation constant (
-
Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Antagonist) or -Cimbi-36 (Agonist). -
Incubation: Cells are incubated with radioligand and varying concentrations of 30C-NBOMe (
to M) for 60 min at 37°C. -
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Radioactivity counted via liquid scintillation.
converted to using the Cheng-Prusoff equation.
Results:
-
25C-NBOMe (Control): Exhibits sub-nanomolar affinity (
nM), confirming its status as a super-potent agonist. -
30C-NBOMe (Analyte): The substitution of the 2-methoxy group with a 3,4,5-trimethoxy moiety results in a significant reduction in affinity . The SAR study explicitly notes that methoxy groups at the meta/para positions (R5-R7 of the benzyl ring) exert "negative effects" on binding.
-
Interpretation: The 5-HT2A receptor's orthosteric pocket has a strict requirement for a hydrophobic substituent at the ortho (2-position) of the N-benzyl ring. The 3,4,5-pattern of 30C-NBOMe disrupts this interaction, rendering the molecule a weak ligand compared to its 25-series counterparts.
Comparative Analysis: The Data Gap
The table below summarizes the divergence between computational predictions and biological reality.
| Parameter | In Silico Prediction (QSAR/Docking) | In Vitro Reality (Binding/Functional) | Verdict |
| Primary Target | Predicted 5-HT2A active; potential off-target kinase activity (Arthritis model). | Weak 5-HT2A affinity . Failed to maintain the super-potency of 25C-NBOMe. | In Vitro Wins: Specificity is key. QSAR over-generalized the scaffold. |
| Potency ( | Docking scores suggest reduced binding energy vs. 25C, but QSAR misses the magnitude of loss. | Significant loss of potency . | In Vitro Wins: Quantifies the "negative effect" of the 3,4,5-substitution. |
| Toxicity | Predicted Carcinogen; CYP1A2 Inhibitor. | Cytotoxicity not explicitly observed in acute assays; metabolic stability is moderate. | In Silico Useful: Provides early warning for chronic toxicity not seen in acute binding assays. |
Mechanistic Visualization
The following diagram illustrates the experimental workflow and the signaling pathway interrogated during the in vitro validation.
Caption: Workflow comparing predictive modeling (blue) with functional pharmacological validation (green) for 30C-NBOMe.
Conclusion & Recommendations
For researchers investigating NBOMe derivatives, 30C-NBOMe serves as a critical negative control in Structure-Activity Relationship (SAR) studies.
-
Trust the "Ortho-Rule": The in vitro data confirms that the 5-HT2A receptor requires a 2-substituent (OMe, Cl, F, I) on the N-benzyl ring for high affinity. The 3,4,5-substitution (mescaline-like) on the benzyl tail destroys this potency.
-
Verify QSAR Flags: In silico predictions of therapeutic utility (e.g., arthritis) for this class should be viewed with skepticism and likely represent off-target noise inherent to the phenethylamine scaffold.
-
Safety: While less potent as a hallucinogen, the in silico prediction of carcinogenicity warrants caution in handling, despite the lack of acute cytotoxicity data.
References
-
Wang, S., et al. (2023).[3] Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. Link
-
Cayman Chemical. (n.d.). 30C-NBOMe (hydrochloride) Product Information. Cayman Chemical. Link
-
Braden, M. R., et al. (2006).[4] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1965. Link
-
Silva, A., et al. (2020). In silico assessment of the toxicological and biological behavior of NBOMes. Scribd/Research Repository. Link
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 30C-NBOMe (Hydrochloride)
Executive Summary: The Potency-Safety Nexus
30C-NBOMe (hydrochloride) is not a standard laboratory reagent. It is a highly potent 5-HT2A receptor agonist with activity in the sub-milligram range.[1][2] In the context of laboratory safety, it must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) .
The primary risk is not merely chemical burns or flammability, but pharmacological intoxication via inhalation of dust or transdermal absorption. A visible speck of dust (approx. 50-100 µg) can be pharmacologically active. Therefore, standard "lab coat and glasses" protocols are insufficient. This guide details a containment-first approach, where PPE serves as the final, critical redundancy.
Chemical Hazard Profile
Before selecting PPE, we must define the enemy. 30C-NBOMe HCl is a salt, meaning it exists as a crystalline solid prone to static charge and aerosolization during weighing.
| Parameter | Specification | Implications for Safety |
| Compound | 30C-NBOMe (hydrochloride) | High-affinity serotonergic agonist. |
| Physical State | Crystalline Solid / Powder | High Risk: Dust generation during transfer/weighing. |
| Est. Potency | Active < 1 mg | HPAPI Band 4/5: Requires isolation technology. |
| Routes of Entry | Inhalation, Mucous Membranes, Dermal | Zero-Tolerance: No skin contact; no open-air weighing. |
| Solubility | Soluble in organic solvents (DMSO, EtOH) | Solubilized form increases dermal absorption risk. |
The Hierarchy of Controls (HPAPI Context)
PPE is the least effective control measure because it relies on human behavior. For 30C-NBOMe, we utilize a "Swiss Cheese" model of defense, where engineering controls are primary.
Figure 1: The Hierarchy of Controls adapted for HPAPIs. Note that PPE serves as a redundancy to Engineering Controls (Isolators).
PPE Specifications: The "Redundant Barrier" System
When engineering controls fail (e.g., a glovebox leak or spill outside the hood), PPE dictates survival. We utilize a Double-Shell Protocol .
A. Respiratory Protection[3][4]
-
Requirement: Zero inhalation of particulates.
-
Standard: NIOSH P100 or EU FFP3.
-
Protocol:
-
Primary: Handling should occur inside a certified Chemical Fume Hood or Glovebox.
-
Secondary (PPE): If working in a Fume Hood (Open Face), a Powered Air Purifying Respirator (PAPR) with loose-fitting hood is preferred to eliminate fit-testing variables. Alternatively, a Full-Face Elastomeric Respirator with P100 cartridges.
-
Note: N95 filtering facepieces are insufficient for HPAPI powders due to poor facial seal reliability.
-
B. Dermal Protection (The Double-Glove System)
-
Requirement: Prevent permeation of solubilized compound and static adherence of dry powder.
-
Material: Nitrile (Latex is a sensitizer and has variable permeation).
| Layer | Type | Color | Function |
| Inner Glove | 4-5 mil Nitrile | White/Blue | The "Skin" layer. Taped to the suit sleeve. |
| Outer Glove | 5-8 mil Nitrile | Orange/Black | The "Sacrificial" layer. High contrast color allows immediate visual detection of tears (the "indicator effect"). |
| Body Suit | Tyvek® 400/800 | White | Disposable, low-linting, covers arms/torso/legs. Do not use cloth lab coats (they retain dust). |
Operational Protocol: The "Clean-Dirty" Workflow
Handling 30C-NBOMe requires strict adherence to zoning. You do not just "put on gloves"; you transition between zones.
Phase 1: Preparation & Donning
-
Remove personal items (watches, rings) that can tear gloves.
-
Inspect PPE: Check Tyvek suit for tears; check respirator battery/seal.
-
Donning Sequence: Suit -> Boots -> Inner Gloves (Tape to sleeve) -> Respirator -> Outer Gloves.
Phase 2: Weighing & Solubilization (The Critical Step)
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. NBOMe salts are "flyaway" powders.
-
Weighing:
-
Place a pre-weighed vial inside the balance.
-
Transfer powder using a disposable spatula.
-
Immediately cap the vial.
-
Wipe the exterior of the vial with a solvent-dampened wipe (methanol/ethanol) before removing it from the containment zone.
-
-
Solubilization: Prefer adding solvent inside the containment zone. Once in solution, the inhalation risk drops, but the permeation risk increases.
Phase 3: Doffing (Removal)
The highest risk of exposure occurs when removing contaminated PPE.
Figure 2: Sequential Doffing Protocol to prevent cross-contamination.
Emergency Response
-
Spill (Powder):
-
Evacuate the immediate area to let dust settle (15 mins).
-
Don Full PPE (PAPR + Double Gloves).
-
Cover spill with wet paper towels (to prevent dust).
-
Wipe up; do not brush.
-
-
Exposure (Skin):
-
Do not scrub (abrasion increases absorption).
-
Rinse with copious cool water for 15 minutes.
-
Seek medical attention immediately—bring the SDS.
-
Waste Disposal
-
Chemical Deactivation: While no specific "antidote" exists for the molecule on surfaces, standard oxidative cleaning or surfactant-based cleaning is effective for removal.
-
Disposal: All contaminated PPE, wipes, and spatulas must be segregated into "High Potency/Cytotoxic" waste streams and sent for High-Temperature Incineration . Do not use standard trash.
References
-
Cayman Chemical. (2024).[5][6][7] Safety Data Sheet: 25C-NBOMe (hydrochloride). Link(Note: Used as surrogate data for 30C-NBOMe analog).
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Link
- SafeBridge Consultants. (n.d.). Potent Compound Safety: The Hierarchy of Controls.
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
-
World Health Organization (WHO). (2014). Expert Committee on Drug Dependence: 25C-NBOMe Critical Review. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
